5-Methoxy-2,3-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTUEGIANKNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232004 | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-94-4 | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 5 Methoxy 2,3 Dimethyl 1h Indole
Classical Indole (B1671886) Synthesis Approaches Applicable to Methoxy-Activated Indoles
Several venerable named reactions in organic chemistry provide pathways to the indole core and can be adapted for the synthesis of methoxy-substituted analogues. chim.it
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most important and widely used method for constructing the indole ring. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org
For the synthesis of 5-Methoxy-2,3-dimethyl-1H-indole, the logical starting materials would be 4-methoxyphenylhydrazine and 2-butanone. The reaction proceeds through several key steps:
Formation of the 4-methoxyphenylhydrazone of 2-butanone.
Tautomerization to the corresponding ene-hydrazine.
A rwth-aachen.derwth-aachen.de-sigmatropic rearrangement (the key bond-forming step).
Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.org
A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com
| Starting Material 1 | Starting Material 2 | Key Conditions | Product |
| 4-Methoxyphenylhydrazine | 2-Butanone | Acid catalyst (e.g., HCl, ZnCl2), Heat | This compound |
Recent advancements include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.orgchem-station.com
The Bischler-Möhlau synthesis is another classical method that forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in the presence of an acid. wikipedia.orgwikipedia.org While historically significant, this method has seen less contemporary use due to often harsh reaction conditions and potentially low yields. wikipedia.orgchemeurope.com
To adapt this synthesis for a 2,3-dimethylindole (B146702) derivative, a different starting ketone would be necessary. The classical approach involves the reaction of an α-haloketone with an arylamine. drugfuture.com For instance, reacting 3-bromo-2-butanone with p-anisidine (B42471) (4-methoxyaniline) in the presence of an acid catalyst could theoretically lead to the formation of this compound. The mechanism is complex, involving the initial formation of an α-arylaminoketone intermediate, followed by cyclization and aromatization. wikipedia.orgwikipedia.orgchemeurope.com
| Starting Material 1 | Starting Material 2 | Key Conditions | Product |
| p-Anisidine | 3-Bromo-2-butanone | Acid catalyst, Heat | This compound |
Modern modifications have explored milder conditions, such as using lithium bromide as a catalyst or employing microwave irradiation to improve yields and reduce reaction times. wikipedia.orgchemeurope.com
The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While it can produce indoles in good yields, its application is limited by the stability and synthetic accessibility of the azido (B1232118) starting materials. wikipedia.org
To apply this to a 2,3-dimethylated indole, one would start with a suitably substituted α-azidoacrylate derived from a methoxy-substituted benzaldehyde. Subsequent thermal cyclization would generate the indole core. chim.it The mechanism is thought to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org This method primarily yields indole-2-carboxylates, which would require further modification (e.g., reduction and methylation) to arrive at this compound.
| Starting Material | Key Conditions | Intermediate Product |
| Methyl 2-azido-3-(4-methoxyphenyl)but-2-enoate | Thermal decomposition (high boiling solvent) | Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |
The Nenitzescu indole synthesis is a powerful method for the formation of 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com Discovered by Costin Nenitzescu in 1929, this reaction is particularly valuable as 5-hydroxyindoles are precursors to many biochemically significant molecules. wikipedia.org
The direct synthesis of 5-methoxyindoles is not the primary outcome of this reaction. Instead, it yields 5-hydroxyindoles, which can then be alkylated (e.g., with dimethyl sulfate (B86663) or methyl iodide) in a subsequent step to afford the desired 5-methoxy derivative. The mechanism involves a Michael addition followed by a nucleophilic attack and an elimination-condensation sequence. wikipedia.org
| Starting Material 1 | Starting Material 2 | Intermediate Product | Subsequent Step | Final Product |
| Benzoquinone | Ethyl 3-aminocrotonate | 5-Hydroxy-2-methyl-1H-indole-3-carboxylate | Methylation (e.g., DMS, K2CO3) | 5-Methoxy-2-methyl-1H-indole-3-carboxylate |
The reaction performs best in highly polar solvents, and various Lewis acids can be used as catalysts. wikipedia.orgcnr.it
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org The process involves the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net
For a methoxy-substituted target, one would begin with 4-methoxy-2-nitrotoluene. The key steps are:
Base-catalyzed condensation with diethyl oxalate.
Reductive cyclization of the resulting pyruvate (B1213749) derivative using reagents like zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com
This method yields an indole-2-carboxylic acid, which can be decarboxylated upon heating to give the corresponding indole. wikipedia.orgresearchgate.net To obtain the 2,3-dimethylated product, a different starting material, such as 2-(4-methoxy-2-nitrophenyl)propane, would be required, making this route less direct for the target compound compared to the Fischer synthesis.
| Starting Material | Key Steps | Intermediate Product |
| 4-Methoxy-2-nitrotoluene | 1. Condensation with diethyl oxalate 2. Reductive cyclization | 5-Methoxy-1H-indole-2-carboxylic acid |
Modern Synthetic Strategies for this compound and its Analogues
While classical methods are robust, modern organic synthesis often seeks milder conditions, higher efficiency, and greater functional group tolerance. For methoxy-activated indoles, contemporary strategies often build upon classical foundations or employ transition-metal catalysis.
Palladium-catalyzed reactions, such as the Larock indole synthesis, have become powerful tools. This method involves the reaction of an N-substituted aniline with an alkyne in the presence of a palladium catalyst. For the target molecule, this could involve reacting 4-methoxyaniline with 2-butyne.
Another modern approach involves intramolecular cyclization reactions. For example, a suitably substituted 2-alkynyl aniline derivative can undergo cyclization promoted by various catalysts to form the indole ring. The synthesis of the precursor might involve Sonogashira cross-coupling reactions to introduce the alkynyl group onto a protected aniline derivative. chim.it
Furthermore, tandem reactions that combine multiple steps into a one-pot procedure offer increased efficiency. For instance, a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis has been developed, allowing for the synthesis of indoles directly from alcohols and phenylhydrazines. organic-chemistry.org
These modern methods often provide advantages in terms of yield, substrate scope, and reaction conditions, representing the ongoing evolution of indole synthesis.
Precursor Design and Starting Material Utilization in Synthesis
The rational selection of starting materials is fundamental to the successful synthesis of substituted indoles. The specific placement of functional groups on the precursors dictates the final substitution pattern of the indole product.
5-Methoxyindole (B15748) is a highly versatile chemical intermediate used in the construction of more complex molecular architectures. nbinno.com Its indole core, activated by the electron-donating methoxy (B1213986) group at the 5-position, makes it a valuable precursor in diverse fields, including the development of fine chemicals and biologically active compounds. chim.itnbinno.com The synthesis of methoxy-activated indoles often employs commercially available starting materials like dimethoxy aniline and benzaldehyde derivatives. chim.it
Benzaldehyde derivatives are frequently used as electrophiles in reactions with electron-rich indoles. The acidic condensation of an indole with a benzaldehyde is a common method for synthesizing bis(indolyl)methanes (BIMs). beilstein-journals.org This electrophilic substitution reaction can be catalyzed by various protic or Lewis acids. beilstein-journals.org The nature of the substituent on the benzaldehyde ring can influence the reaction rate and yield; electron-withdrawing groups tend to enhance reaction rates compared to electron-donating groups. beilstein-journals.org This reactivity allows for the introduction of a wide range of aryl moieties at the 3-position of the indole ring. chapman.edudu.ac.ir
Derivatization Strategies for this compound
Further functionalization of the synthesized indole core is often necessary to modulate its properties. Derivatization can occur at the nitrogen atom or on the carbocyclic or heterocyclic rings, depending on the desired target molecule.
Esterification of an indole derivative, typically at a carboxylic acid function, is a common step in synthetic sequences. For example, 5-methoxy-1H-indole-2-carboxylic acid can be prepared and subsequently used in further reactions. mdpi.com The synthesis of substituted indole-2-acetic acid methyl esters can be achieved in three steps from o-nitrophenylacetic acid derivatives. orgsyn.org
The resulting ester can then be converted into a hydrazide. The hydrazinolysis of an ester with hydrazine hydrate is the most popular and direct method for preparing hydrazides. rdd.edu.iq This reaction typically involves refluxing the corresponding ester with hydrazine hydrate in a solvent such as absolute ethanol. rdd.edu.iq The formation of the hydrazide is confirmed by spectroscopic methods, which show the disappearance of the ester signal and the appearance of signals corresponding to the -CONHNH2 group. rdd.edu.iq Hydrazides and their condensation products, hydrazones, are important intermediates and are known to possess a wide range of biological activities. rdd.edu.iqnih.gov
N-Alkylation and N-Substitution
The nitrogen atom of the indole ring in this compound is a key site for synthetic modification. N-alkylation and N-substitution reactions introduce a wide variety of functional groups, which can significantly alter the molecule's properties.
A direct and efficient method for preparing N-alkylated 2,3-disubstituted indoles is the one-pot, three-component Fischer indolisation–N-alkylation. This approach combines the synthesis of the indole ring and its subsequent N-alkylation into a single synthetic operation. For instance, the synthesis of 5-methoxy-1,2,3-trimethylindole, the N-methylated derivative of the title compound, was achieved by reacting 4-methoxyphenylhydrazine hydrochloride with butanone, followed by the addition of iodomethane. This one-pot method provides a streamlined route to 1,2,3-trisubstituted indoles. rsc.org
More classical approaches to N-alkylation are also widely employed. These typically involve a two-step protocol: deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent. google.com Common bases for this purpose include sodium hydride (NaH), and the reaction is often carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The resulting indole anion is a potent nucleophile that readily reacts with various electrophiles.
The choice of solvent can be crucial in these reactions. For example, in some cases, DMF has been shown to be a superior solvent to THF for indole N-alkylation. rsc.org However, competing C3-alkylation can sometimes be a side reaction. This occurs when incomplete deprotonation allows the neutral indole to react directly with the alkylating agent at the electron-rich C3 position. rsc.org
A variety of alkylating agents can be used, including simple alkyl halides (e.g., methyl iodide, benzyl bromide) and more complex electrophiles. rsc.orggoogle.com An alternative, greener approach to N-methylation involves the use of dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method avoids the use of more toxic and hazardous alkylating agents like methyl iodide and dimethyl sulfate. google.com
The following table summarizes various N-alkylation reactions applicable to the this compound scaffold.
| Product | Reactants | Reagents & Conditions | Yield |
| 5-Methoxy-1,2,3-trimethylindole | Butanone, 4-methoxyphenylhydrazine hydrochloride, Iodomethane | One-pot reaction | 72% rsc.org |
| 5-Methoxy-1-methylindole | 5-Methoxyindole, Dimethyl carbonate (DMC) | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Reflux | 97% google.com |
| Generic N-Alkyl Indoles | Indole, Alkyl Halide | Sodium Hydride (NaH), DMF or THF | High rsc.org |
Modifications at C2 and C3 Positions of the Indole Ring System
The C2 and C3 positions of the indole ring are electron-rich and thus susceptible to electrophilic substitution and other functionalizations. These modifications are crucial for building more complex molecular architectures based on the this compound core.
One approach to creating C2-C3 disubstituted indoles is through the direct oxidative coupling of C2-substituted indoles with enolates. While this method has been demonstrated on related scaffolds, it provides a pathway to functionalize the C3 position. For example, derivatives of 5-methoxy-2-methyl-1H-indole have been used to synthesize more complex structures like 2-(5-methoxy-2-methyl-1H-indol-3-yl)-3,4-dihydronaphthalen-1(2H)-one. researchgate.net
Catalyst-controlled, site-selective C-H functionalization offers a powerful strategy for modifying the indole core. By selecting the appropriate catalyst, it is possible to direct the reaction to either the C2 or C3 position. For instance, reactions involving 3-carboxamide indoles and diazo compounds can be guided by an iridium(III) complex to achieve C2-alkylation, or by a rhodium(I) complex to induce a carboxamide translocation followed by C3-functionalization. nih.gov This methodology has been successfully applied to 5-methoxy substituted indole derivatives, demonstrating its utility in creating diverse 2,3-disubstituted products. nih.gov
Another strategy for C3 functionalization involves the introduction of a good leaving group, such as iodine, at this position. The resulting 3-iodoindole can then participate in various cross-coupling reactions. For example, 3-iodo-5-methoxy-1H-indole-2-carbonitrile has been synthesized and subsequently used in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to introduce a variety of substituents at the C3 position. mdpi.com This highlights a versatile method for elaborating the indole scaffold.
The following table provides examples of reactions that modify the C2 and C3 positions of related methoxy-indole systems.
| Reaction Type | Starting Material (or analogue) | Reagents | Product Type |
| Oxidative Coupling | 5-Methoxy-2-methyl-1H-indole | Enolates | C3-functionalized indoles researchgate.net |
| C-H Functionalization | 5-Methoxy-indole-3-carboxamide | Diazo compounds, Ir(III) or Rh(I) catalyst | C2- or C3-alkylated indoles nih.gov |
| Cross-Coupling | 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | Various coupling partners (alkynes, boronic acids, etc.) and catalysts | C3-substituted indole-2-carbonitriles mdpi.com |
Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 2,3 Dimethyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, the substitution pattern of 5-Methoxy-2,3-dimethyl-1H-indole dictates a departure from the typical reactivity observed in simpler indoles.
For most indoles, electrophilic substitution occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). In the case of this compound, the C3 position is already occupied by a methyl group. This blockage prevents direct electrophilic attack at the most reactive site, forcing substitutions to occur at other positions on the indole ring.
With the C3 position blocked, electrophilic substitution is directed to the benzene (B151609) portion of the indole. The regioselectivity is governed by the combined electronic effects of the pyrrole (B145914) ring nitrogen and the 5-methoxy substituent. Both are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.
The 5-methoxy group strongly activates the C4 and C6 positions, which are ortho to it. Similarly, the indole nitrogen, acting as part of the broader heterocyclic system, also directs substitution towards the C4 and C6 positions when C3 is unavailable. This dual activation makes the C4 and C6 positions the most probable sites for electrophilic attack.
Studies on analogous substituted indoles confirm this reactivity:
Nitration: The nitration of 3-acetyl-5-hydroxy-2-methylindoles with hydrated ferric nitrate (B79036) results in the formation of 4,6-dinitro derivatives, demonstrating substitution at both the C4 and C6 positions. acs.org
Aminomethylation: Mannich reactions on 3-carbethoxy-5-hydroxy-2-methylindoles occur regioselectively at the C4 position to yield 4-isogramine derivatives. acs.org
Bromination: The bromination of a similar 5-hydroxy-2-methylindole derivative with bromine in acetic acid produces the 6-bromoindole (B116670) exclusively. acs.org
These examples underscore the heightened reactivity of the C4 and C6 positions in 5-substituted indoles where the C3 position is blocked.
Table 1: Regioselectivity of Electrophilic Substitution on Analagous 5-Substituted Indoles Data based on reactions with 5-hydroxy-2-methylindole derivatives.
| Reaction | Electrophile/Reagents | Position of Substitution | Reference |
| Nitration | Hydrated Ferric Nitrate | C4 and C6 | acs.org |
| Aminomethylation | Formaldehyde, Secondary Amine | C4 | acs.org |
| Bromination | Bromine in Acetic Acid | C6 | acs.org |
Reduction Reactions and Derived Indole Systems
Reduction of the this compound ring system can target either the pyrrole ring exclusively or both the pyrrole and benzene rings, depending on the reducing agent and conditions.
A common transformation is the reduction of the C2-C3 double bond of the pyrrole moiety to yield the corresponding indoline (B122111) derivative. This reaction converts the indole into a 2,3-dihydroindole. For the target compound, this would result in 5-methoxy-2,3-dimethyl-2,3-dihydro-1H-indole (5-methoxy-2,3-dimethylindoline). This type of reduction is often achieved using methods like catalytic hydrogenation under mild conditions or with chemical reducing agents such as sodium borohydride (B1222165) in the presence of iodine or acid. doubtnut.com
More forceful reduction conditions can lead to the saturation of both the pyrrole and the benzene rings. The catalytic hydrogenation of 2,3-dimethylindole (B146702) has been studied as a potential liquid organic hydrogen carrier (LOHC). Using a ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst at elevated temperature and pressure (e.g., 190 °C and 7 MPa), 2,3-dimethylindole can be fully hydrogenated to yield octahydro-2,3-dimethylindole. rsc.orgrsc.org By analogy, the complete reduction of this compound under similar conditions would produce 5-methoxy-2,3-dimethyloctahydro-1H-indole .
Table 3: Reduction Products of 2,3-Dimethylindole Analogs
| Product System | Description | Typical Reagents/Catalyst | Conditions | Reference |
| Indoline | Reduction of pyrrole ring | NaBH₄ / I₂ | THF | doubtnut.com |
| Octahydroindole | Reduction of both rings | H₂, Ru/Al₂O₃ | 190 °C, 7 MPa | rsc.orgrsc.org |
Functionalization of the Methoxy-Activated Indole Nucleus
The 5-methoxy group enhances the electron-donating character of the indole system, facilitating various functionalization reactions, particularly on the benzene ring.
Halogenation is a key electrophilic substitution reaction. With the C3 position of this compound being substituted, halogenation occurs on the activated benzene ring. The 5-methoxy group, along with the indole nucleus, directs the incoming halogen to the C4 and C6 positions.
Studies on similar 2,3-disubstituted indoles provide clear precedents. Bromination of dimethyl 1-benzylindole-2,3-dicarboxylate yields a mixture of the 5-bromo and 6-bromo derivatives. nih.gov More specifically, the bromination of 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindole using bromine in acetic acid results in the selective formation of the 6-bromoindole . acs.org Common brominating agents used for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Therefore, the bromination of this compound is expected to yield primarily the 6-bromo-5-methoxy-2,3-dimethyl-1H-indole, with the potential for forming the 4-bromo isomer as well.
Dakin Oxidation
The Dakin oxidation is a chemical reaction that transforms an ortho- or para-hydroxyl or alkoxy-substituted aryl aldehyde or ketone into a benzenediol (or its monoether) and a carboxylate. lmu.de The reaction typically proceeds with hydrogen peroxide in a basic medium. alfa-chemistry.com For this compound to undergo a Dakin-type reaction, it must first be functionalized with a carbonyl group, typically an aldehyde or ketone, at a position para to the methoxy (B1213986) group, which would be the C4 or C6 position.
The general mechanism of the Dakin oxidation involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. lmu.de This is followed by the migration of the aryl group, elimination of hydroxide, and subsequent hydrolysis of the resulting ester to yield the final phenol (B47542) and carboxylate products.
While no specific literature detailing the Dakin oxidation of a formyl or acetyl derivative of this compound was found, we can postulate the reaction based on its known mechanism. For instance, if this compound-6-carboxaldehyde were subjected to Dakin conditions, the anticipated products would be 5-Methoxy-2,3-dimethyl-1H-indol-6-ol and sodium formate.
Postulated Dakin Oxidation of a this compound Derivative:
| Reactant | Reagents | Expected Major Products |
|---|
The electron-donating nature of the methoxy group is crucial for this reaction, as it facilitates the migratory aptitude of the indole ring. Theoretical studies on other aromatic aldehydes have shown that the presence of methoxy groups can lower the energy barriers for the Dakin reaction.
Cyclization Reactions
The indole scaffold is a common motif in polycyclic structures found in numerous natural products and pharmaceutically active molecules. encyclopedia.pub Cyclization reactions involving the indole nucleus are therefore of significant interest in synthetic chemistry. This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, often through transition-metal-catalyzed reactions. encyclopedia.pub
One prominent class of such reactions is palladium-catalyzed intramolecular cyclization. encyclopedia.pubmdpi.com These reactions typically involve creating a new ring by forming a bond between a position on the indole nucleus and a tethered functional group. For example, a derivative of this compound bearing a suitable tether, such as an alkenyl or aryl halide, at the nitrogen or another position, could undergo intramolecular cyclization to form a new fused ring.
A general strategy involves the intramolecular Heck reaction, where a tethered alkene undergoes a palladium-catalyzed reaction with a halide on the indole ring (or vice versa) to form a new carbocycle. The electron-rich nature of the 5-methoxy-substituted indole ring can facilitate the oxidative addition step in the catalytic cycle.
Another approach is the intramolecular Larock indole annulation, which can be used to construct fused indoles from internal alkyne tethered ortho-iodoaniline derivatives. encyclopedia.pub While this is a method to synthesize the indole ring itself, similar palladium-catalyzed annulations can start from a pre-formed indole.
Examples of Intramolecular Cyclization Strategies Applicable to Indole Derivatives:
| Reaction Type | Catalyst/Reagents | General Transformation | Potential Application to the Target Compound |
|---|---|---|---|
| Intramolecular Heck Reaction | Pd(OAc)₂, Ligand, Base | Forms a new ring via C-C bond formation between the indole and a tethered alkene. | Cyclization of an N-alkenyl-4-halo-5-methoxy-2,3-dimethyl-1H-indole derivative. |
| Intramolecular Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Forms a new N-containing ring via C-N bond formation. | Cyclization of a 4-halo-5-methoxy-2,3-dimethyl-1H-indole with a tethered amine. |
These reactions enable the construction of tricyclic and tetracyclic indole derivatives, which are core structures in many biologically active alkaloids. encyclopedia.pub
Steric and Electronic Effects of Substituents on Chemical Reactivity
The reactivity of the this compound ring is significantly influenced by the electronic and steric properties of its three substituents. uni.lu These substituents dictate the regioselectivity of electrophilic substitution and other reactions.
Electronic Effects:
2-Methyl and 3-Methyl Groups: The methyl groups at the C2 and C3 positions are electron-donating through an inductive effect (+I effect) and hyperconjugation. viu.ca This increases the electron density of the pyrrole ring. The C3 position is generally the most nucleophilic site in an indole ring. However, in this case, it is blocked by a methyl group. The presence of the methyl group at C2 further enhances the electron-rich nature of the pyrrole ring.
Steric Effects:
The methyl groups at C2 and C3 provide significant steric hindrance. The C3-methyl group blocks the most common site for electrophilic attack on the indole ring, forcing reactions to occur at other positions. The C2-methyl group sterically shields the N1 position and the C3 position. This steric bulk can influence the approach of reagents and may favor reactions at the less hindered benzene ring.
Combined Influence on Reactivity:
The combination of these effects makes the benzene ring, particularly the C4 and C6 positions, the most likely sites for electrophilic substitution. The strong activating effect of the 5-methoxy group, coupled with the blockage of the C3 position, directs electrophiles to these positions. For instance, in reactions like halogenation or nitration, substitution is expected to occur preferentially at C4 or C6. In some cases, if the C4 and C6 positions are blocked, or under specific reaction conditions, electrophilic attack might be directed to the C7 position, although this is generally less favored.
Summary of Substituent Effects on Reactivity:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Methoxy | C5 | Electron-donating (Resonance > Inductive) wikipedia.org | Moderate | Strongly activates the benzene ring, directing electrophilic attack to C4 and C6. |
| Methyl | C2 | Electron-donating (Inductive, Hyperconjugation) viu.ca | Significant | Increases nucleophilicity of the pyrrole ring; sterically hinders N1 and C3. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methoxy-2,3-dimethyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the protons of the methyl groups at the C2 and C3 positions, the methoxy (B1213986) group at C5, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the indole (B1671886) ring. For instance, the two methyl groups (C2-CH₃ and C3-CH₃) and the methoxy group (O-CH₃) each produce a singlet, confirming the absence of adjacent protons. The aromatic protons exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons on the ring. The N-H proton also typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in its structure. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atom attached to the oxygen of the methoxy group (C5) resonates at a significantly different frequency compared to the other aromatic carbons. Similarly, the carbons of the two methyl groups and the sp² hybridized carbons of the indole ring all have characteristic chemical shift ranges.
Combined analysis of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals to their respective positions in the this compound structure. researchgate.net
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | Variable (broad singlet) | - |
| C2-CH₃ | ~2.38 (singlet) | ~11.6 |
| C3-CH₃ | ~2.29 (singlet) | ~8.6 |
| OCH₃ | ~3.85 (singlet) | ~55.9 |
| Aromatic-H | ~6.7-7.2 (multiplets) | ~100-154 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
NMR spectroscopy is a powerful tool for distinguishing between isomers, which are molecules that have the same molecular formula but different arrangements of atoms. youtube.com For example, this compound can be clearly differentiated from its isomers, such as 4-Methoxy-2,3-dimethyl-1H-indole or 6-Methoxy-2,3-dimethyl-1H-indole, by analyzing the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. youtube.comuq.edu.au
The substitution pattern on the benzene ring dictates the coupling relationships between the aromatic protons. In the case of the 5-methoxy isomer, the proton at C4 will appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. In contrast, a 4-methoxy or 6-methoxy isomer would present a different and unique set of splitting patterns for its aromatic protons, allowing for unambiguous identification. youtube.comdocbrown.info Similarly, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum would also show distinct differences between the various positional isomers. docbrown.inforsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Various mass spectrometry techniques can be employed to analyze this compound. High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₁H₁₃NO). uni.luchemnet.com
When subjected to techniques like Gas Chromatography-Electron Impact Ionization-Ion Trap Mass Spectrometry (GC-EI-IT-MS) or Chemical Ionization-Ion Trap Mass Spectrometry/Mass Spectrometry (CI-IT-MS/MS), the molecule undergoes fragmentation. notulaebotanicae.ronih.govnotulaebotanicae.ro The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. miamioh.edulibretexts.orgyoutube.comlibretexts.org The pattern of these fragments is reproducible and serves as a molecular fingerprint. Analysis of the mass differences between the fragment ions and the molecular ion allows for the deduction of the neutral fragments that were lost, providing insights into the molecule's structure and bond strengths. miamioh.edulibretexts.orgyoutube.comlibretexts.org
The mass spectrum of this compound is characterized by several key fragment ions that are indicative of the indole core and its substituents. The fragmentation of the indole ring itself often leads to characteristic ions. scirp.orgnist.gov For substituted indoles, common fragmentation pathways include the loss of the substituents. scirp.org
In the case of this compound, a prominent fragment ion often observed corresponds to the loss of a methyl group (M-15), resulting from the cleavage of one of the methyl groups at C2 or C3. Another characteristic fragmentation pathway for methoxy-substituted indoles is the loss of the methoxy group or related fragments. The analysis of these key ions, in conjunction with the molecular ion peak, provides strong evidence for the presence of the 5-methoxy-2,3-dimethyl-indole structure. nih.govresearchgate.net
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
|---|---|---|
| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 160 | [M - CH₃]⁺ | Loss of a methyl group |
| 132 | [C₉H₁₀N]⁺ | Characteristic indole fragment |
| 130 | [C₈H₈N]⁺ | Characteristic indole fragment |
Note: The relative intensities of these ions can vary based on the ionization method and energy. nih.gov
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) on a single crystal of a compound provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Determination of Crystal Structures and Polymorphism
Similarly, crystallographic analysis of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole revealed a monoclinic crystal system where the two indole ring systems are nearly perpendicular to each other. nih.gov The study of such analogs allows for the prediction of potential crystalline forms and packing motifs for this compound.
Table 1: Representative Crystallographic Data for Analogous Indole Compounds
| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Formation of cyclic dimers via O-H···O hydrogen bonds. | nih.gov |
| methyl 5-methoxy-1H-indole-2-carboxylate | Monoclinic | P2₁/n | Slight distortion of indole bond lengths due to substituents. | researchgate.net |
| 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | Monoclinic | C2/c | Two indole rings at a dihedral angle of 72.17(7)°. | nih.gov |
This table presents data from closely related compounds to illustrate typical crystallographic findings for 5-methoxyindole (B15748) derivatives.
Analysis of Intermolecular Interactions: Hydrogen Bonding (O-H⋯O, N-H⋯O), C-H⋯O Contacts, and π-π Stacking
The spatial arrangement of molecules within a crystal is governed by a network of intermolecular interactions. In indole derivatives, hydrogen bonds and π-π stacking are dominant forces that dictate the crystal packing.
π-π Stacking: The aromatic nature of the indole ring makes it prone to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, are a key stabilizing feature in many organic crystals. The indole ring is known to participate in π-π stacking, which can influence ligand binding in biological systems and stabilize crystal structures. mdpi.com The presence of substituents, like the methoxy and methyl groups in this compound, can modulate the electronic properties of the indole ring and thus influence the strength and geometry of these stacking interactions.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For an indole derivative like this compound, the IR spectrum would exhibit characteristic absorption bands. Analysis of related compounds provides a guide to the expected spectral features:
N-H Stretching: A sharp band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. For a polymorph of MI2CA, this band appears at 3342 cm⁻¹, providing clear evidence of the N-H group's involvement in intermolecular hydrogen bonding. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be found just below 3000 cm⁻¹. nih.gov
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ range. In some regioisomeric methoxy-substituted indoles, a strong band between 1244 cm⁻¹ and 1252 cm⁻¹ is dominant and characteristic. oup.com
Out-of-Plane Bending: The out-of-plane bending vibrations (γ) for N-H and C-H bonds can provide further structural information and are sensitive to the hydrogen bonding environment. nih.gov For instance, the γ(N-H) band was observed at 640 cm⁻¹ in one MI2CA polymorph but was absent in another, highlighting the sensitivity of IR spectroscopy to polymorphic differences. nih.gov
Table 2: Typical IR Absorption Bands for 5-Methoxyindole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |
|---|---|---|---|
| N-H Stretch | 3330 - 3350 | Position and shape are sensitive to hydrogen bonding. | mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | Generally sharp and of medium intensity. | oup.com |
| Aliphatic C-H Stretch | 2850 - 3000 | From methyl and methoxy groups. | oup.com |
| C-O Stretch (Aryl Ether) | 1240 - 1260 | Often a strong, characteristic band. | oup.com |
This table is a generalized representation based on data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore has two low-energy π-π* transitions, labeled ¹Lₐ and ¹Lₑ, which are responsible for its characteristic UV absorption. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring.
The methoxy group at the 5-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Studies on various substituted indoles show that electron-donating groups can raise the energy of the ¹Lₐ transition while lowering that of the ¹Lₑ transition. nih.gov In a study of a related indole derivative, the UV-Vis absorption maximum (λₘₐₓ) was observed at 384 nm in tetrahydrofuran. mdpi.com The fluorescence emission spectrum is also a key characteristic, with the emission maximum (λₑₘ) for the same compound being in the blue-green region at 492 nm. mdpi.com The interpretation of UV-Vis and fluorescence spectra is complex due to the potential for overlapping electronic states, but it remains a valuable tool for characterizing the electronic structure of this compound. nih.govpsu.edu
Chromatographic Techniques for Purity Assessment and Byproduct Detection (e.g., TLC, HPLC)
Chromatographic methods are indispensable for separating mixtures and assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used in the analysis of indole derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. acs.org By selecting an appropriate solvent system (mobile phase), this compound can be separated from starting materials and byproducts on a silica (B1680970) gel plate, with visualization typically achieved under UV light (254 nm or 365 nm). researchgate.netacs.org
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. For related indole compounds, reverse-phase (RP) HPLC methods have been successfully developed. acs.orgsielc.com A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. sielc.com Such methods are routinely used to confirm the purity of final products, often requiring a purity level greater than 95% for research and development purposes. acs.org
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a staple in computational chemistry for predicting a wide array of molecular properties. researchgate.net
Geometry Optimization and Molecular Structure Prediction
The foundational step in most computational studies is geometry optimization. This process involves finding the minimum energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional structure. For various organic molecules, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Although specific optimized structural parameters for 5-Methoxy-2,3-dimethyl-1H-indole are not readily found, such calculations would reveal the precise spatial orientation of the methoxy (B1213986) and dimethyl groups relative to the indole (B1671886) ring.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the infrared (IR) and Raman spectra of a molecule. nih.gov The analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For instance, in related methoxy-substituted compounds, characteristic frequencies for C-O-C stretching and methyl group vibrations have been assigned based on theoretical calculations. nih.gov This analysis also confirms that the optimized structure is a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Transfer Investigations
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. chalcogen.ronih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro Analysis of the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. nih.gov These calculations, often coupled with Natural Bond Orbital (NBO) analysis, can elucidate charge delocalization and intramolecular charge transfer interactions, which are fundamental to a molecule's behavior. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. chemrxiv.orgnih.gov It is a valuable tool for predicting how a molecule will interact with other species. Color-coding is used to indicate different potential values: red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.netresearchgate.net For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, highlighting these as potential sites for electrophilic interaction.
Non-Linear Optical (NLO) Properties Prediction
Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.netanalis.com.my These properties are important for applications in optoelectronics and photonics. DFT calculations can determine parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit larger NLO responses. analis.com.my A theoretical study on this compound would quantify its potential as an NLO material.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Excited States
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is the primary method for calculating electronic absorption spectra (UV-Vis spectra) from first principles. nih.govnih.gov The calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help interpret its experimental UV-Vis spectrum by assigning the observed peaks to specific electronic transitions within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a view of the dynamic behavior of a compound, revealing its conformational stability, flexibility, and interactions with its environment, such as a protein binding pocket.
Research on structurally similar indole derivatives has utilized MD simulations to assess their stability when complexed with biological targets. For instance, in a study involving a substituted 5-(4-methoxyphenyl)-1H-indole derivative as an inhibitor of the enzyme ALOX15, a 400 ns MD simulation was performed to test the stability of the enzyme-inhibitor complex. mdpi.com The simulation revealed that the binding mode where the methoxyphenyl group is positioned at the bottom of the binding cavity is stable throughout the simulation period. mdpi.com
These simulations also show how the binding of an indole derivative can induce significant conformational changes in the target protein. When an indole derivative was bound to one monomer of the dimeric ALOX15 enzyme, it caused a deformation in the structure of an alpha-helix (α2A). mdpi.com This structural alteration was then transmitted to the other monomer, affecting how it binds to its own substrate. mdpi.com Such dynamic studies are essential for understanding allosteric inhibition mechanisms, where binding at one site affects activity at another. All-atom long-term MD simulations, sometimes extending beyond a microsecond (1.2 μs), are employed to investigate these complex conformational changes and identify the most stable structures of molecular systems. nih.gov
| Simulation Detail | System Studied | Key Findings | Reference |
| Duration | 400 ns | Dimeric ALOX15 with a 5-(4-methoxyphenyl)-1H-indole inhibitor | Confirmed the stability of the inhibitor's binding mode and observed that inhibitor binding induced conformational changes in the enzyme's helical structure. |
| Methodology | All-atom long-term MD | General study of molecular systems | Used to investigate conformational dynamics and determine the most favorable and stable structures over extended time scales. |
| Purpose | Investigation of intramolecular changes | Bax pro-apoptotic protein | A 100ns simulation was sufficient to observe distinct movements and conformational changes, such as interactions between different domains of the protein. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery for predicting the interaction between a small molecule and the binding site of its target.
Docking studies on derivatives of 5-methoxy-1H-indole have provided detailed insights into their binding mechanisms. In one study, a novel derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was docked with human serum albumin (HSA) and B-DNA. researchgate.net The analysis revealed specific molecular interactions, including hydrogen bonding between the ligand and key residues of the protein or nucleotides of the DNA, which stabilized the complex. researchgate.net
The versatility of indole derivatives allows them to interact with a wide range of biological targets. Docking studies have been performed on various indole compounds against proteins implicated in cancer and inflammation, such as:
Murine double minutes-2 (MDM2)-p53: Indole derivatives have been studied as potential inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. researchgate.netjocpr.com
Peripheral Benzodiazepine Receptor (PBR): Certain N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides show high affinity for PBR, another target relevant to cancer and neurological disorders. researchgate.netjocpr.com
Cyclooxygenase-2 (COX-2): N-substituted indole derivatives have been evaluated for their ability to inhibit the COX-2 enzyme, a key mediator of inflammation. nih.gov
These studies help identify the most promising candidates for further development by predicting their binding affinity and interaction patterns within the active sites of these important proteins. jocpr.com
| Indole Derivative Class | Target Protein | Key Finding from Docking Study | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Human Serum Albumin (HSA) & B-DNA | Predicted stable binding through hydrogen bonds and other interactions with protein residues and DNA nucleotides. | researchgate.net |
| 2,3-dialkylindoles and carbazoles | MDM2-p53 & PBR | Showed good binding interaction with active site amino acids of both receptor proteins. | researchgate.net |
| 1H-indole/5-substituted Indole derivatives | Cyclooxygenase-2 (COX-2) | A synthesized derivative (12c) was identified as the best inhibitor of the COX-2 enzyme based on interaction energy. | nih.gov |
| Substituted 5-(4-methoxyphenyl)-1H-indoles | ALOX15 | Docking combined with MD simulations helped elucidate an allosteric inhibition mechanism. | mdpi.com |
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are advanced computational analyses that provide profound insights into the electronic structure and chemical bonding within a molecule.
Electron Localization Function (ELF) analysis is used to map the probability of finding an electron pair within a molecular space. researchgate.net This provides a clear picture of electron localization, distinguishing between covalent bonds, lone pairs, and core electrons. researchgate.net The ELF is scaled from 0 to 1, where:
ELF ≈ 1.0: Indicates a high degree of electron localization, typical of strong covalent bonds or lone pairs.
ELF ≈ 0.5: Represents a region of highly delocalized electrons, similar to a uniform electron gas. researchgate.net
ELF < 0.5: Corresponds to areas with low electron density. researchgate.net
For a molecule like this compound, an ELF analysis would be expected to show high values (close to 1.0) along the C-C, C-N, and C-H bonds, as well as around the oxygen atom of the methoxy group, indicating strong covalent character and the presence of lone pairs. The π-system of the aromatic indole ring would show more delocalized character.
Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. This allows for the analysis of bond paths and the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.
| Analysis Method | Information Provided | Application to this compound (Expected) |
| Electron Localization Function (ELF) | Visualizes the localization of electron pairs, identifying chemical bonds and lone pairs. | High ELF values for covalent bonds (C-C, C-N, C-H) and lone pairs on oxygen and nitrogen. Delocalization across the aromatic indole ring. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes electron density topology to define atoms, bonds, and interatomic interactions. | Characterization of all covalent bonds within the molecule and potential intramolecular non-covalent interactions. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netnih.gov By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of how molecules pack together.
The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which highlights regions of intermolecular contact. Red spots on the surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov
A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts and quantifies their relative contributions to the crystal packing. nih.govnih.gov For indole derivatives, Hirshfeld analysis typically reveals the importance of several types of interactions:
H···H contacts: Often the largest contributor, representing interactions between hydrogen atoms on adjacent molecules. researchgate.netnih.gov
O···H/H···O contacts: Significant in molecules with hydroxyl, carbonyl, or methoxy groups, indicative of hydrogen bonding. nih.gov
C···H/H···C contacts: Representing weaker C-H···π interactions. nih.gov
π–π stacking: Visualized as characteristic red and blue triangles on a shape-index map of the Hirshfeld surface, these interactions are common between the aromatic rings of indole molecules. nih.gov
In the crystal structure of a related indole derivative, Hirshfeld analysis showed that the most prevalent interactions were O···H/H···O (41.2%), followed by H···H (19.2%), and C···H/H···C (12.2%). nih.gov Such analyses are crucial for understanding the supramolecular architecture and physical properties of crystalline materials. nih.gov
| Interaction Type | Typical Contribution (%) | Description | Reference |
| O···H/H···O | ~41.2% | Represents hydrogen bonding involving oxygen atoms (e.g., from methoxy or carbonyl groups). | nih.gov |
| H···H | ~19-55% | The most frequent contacts, arising from hydrogen atoms on the peripheries of neighboring molecules. | researchgate.netnih.gov |
| C···H/H···C | ~12.2% | Weaker interactions, often involving C-H bonds and the π-system of the indole ring. | nih.gov |
| C···O/O···C | ~8.4% | Contacts between carbon and oxygen atoms. | nih.gov |
| π–π stacking | Qualitative | Interactions between parallel aromatic rings, crucial for the packing of many indole derivatives. Visualized on shape-index maps. | nih.gov |
Structure Activity Relationship Sar Investigations of 5 Methoxy 2,3 Dimethyl 1h Indole Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring.
Substituents at the C5-Position: The C5 position of the indole ring is a critical determinant of biological activity. For instance, in the context of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), an electron-withdrawing group at the C5-position is crucial. nih.gov Replacing the C5-chloro group with a C6-chloro group drastically reduces binding affinity. nih.gov In a series of indolyl-pyridinyl-propenones with anti-cancer properties, a 5-methoxy group was found to be optimal for inducing a specific type of cell death called methuosis. nih.gov
Substituents at Other Positions: Modifications at other positions also have a significant impact. For example, in certain anti-tumor agents, introducing a substituent at the C-5 position of the indole ring can enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov
N-Alkoxy Substituents: The efficacy of indole-3-carbinol (B1674136) (I3C) derivatives as anti-cancer agents is significantly enhanced by the presence of N-alkoxy substituents, with longer carbon chains leading to greater potency. nih.gov
Impact on Different Biological Activities: The type and position of substituents can influence different biological activities. For example, in a study of indole-modified coumarin (B35378) derivatives, the introduction of an aldehyde or carboxyl group on the indole nucleus enhanced anti-proliferative activity, while a benzyloxy group at the C7 position of the coumarin increased acetylcholinesterase inhibitory activity. nih.gov
| Compound Series | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides (CB1 Allosteric Modulators) | Moving C5-chloro to C6-position | Drastically reduced binding affinity | nih.gov |
| Indolyl-pyridinyl-propenones (Anti-cancer) | 5-methoxy group | Optimal for inducing methuosis | nih.gov |
| Indole-based Anti-tumor Agents | Substituent at C7-position | Greatly reduced anti-proliferative activity | nih.gov |
| Indole-3-carbinol (I3C) Derivatives (Anti-cancer) | Increasing carbon length of N-alkoxy substituents | Significantly enhanced growth arrest efficacy | nih.gov |
Regiochemical Influence of Methoxy (B1213986) Groups on Biological Efficacy
The specific placement of methoxy groups on the indole ring has a profound effect on the biological efficacy of the resulting derivatives.
Anti-cancer Activity: In the case of indolyl-pyridinyl-propenones, the position of the methoxy group is a critical determinant of both the potency and the mechanism of cell death. nih.gov While a 5-methoxy substitution is optimal for inducing methuosis, moving the methoxy group to the 4- or 7-position attenuates or eliminates this activity. nih.gov Furthermore, SAR analysis of certain anti-tumor compounds revealed that the biological activity of 6-methoxy-substituted compounds was better than that of 5-methoxy-substituted compounds. nih.gov
Tubulin Polymerization Inhibition: For indole-based chalcones that affect tubulin polymerization, the presence of a 5-methoxy group is important and its effect is further dependent on the electron-withdrawing properties of the substituent at the 2-position. nih.gov
| Compound Series | Methoxy Group Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Indolyl-pyridinyl-propenones | 5-position | Optimal for inducing methuosis | nih.gov |
| 4-position | Attenuated methuosis activity | nih.gov | |
| 7-position | Eliminated methuosis activity | nih.gov | |
| Anti-tumor Indole Derivatives | 6-position | Higher anti-proliferative activity | nih.gov |
| 5-position | Lower anti-proliferative activity compared to 6-methoxy | nih.gov |
Role of Alkyl Substituents at C2 and C3 on Pharmacological Profiles
Alkyl substituents at the C2 and C3 positions of the indole ring play a significant role in modulating the pharmacological profiles of the derivatives.
C3-Alkyl Chain Length in CB1 Allosteric Modulators: For indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, the presence and length of a linear alkyl group at the C3 position are instrumental. nih.gov Elongating the C3-alkyl chain from an ethyl to a n-pentyl group can lead to a highly enhanced binding cooperativity factor (α value), suggesting that increased hydrophobic interactions with the binding site enhance orthosteric ligand binding. nih.gov
General Importance: The introduction of an indole group at the C-3 position of oleanolic acid was shown to enhance its biological activity. nih.gov This highlights the general importance of substitution at this position for tuning the pharmacological properties of indole derivatives.
| Compound | C3-Alkyl Group | Effect on CB1 Receptor Modulation | Reference |
|---|---|---|---|
| Indole-2-carboxamide Analog | Ethyl | Baseline allosteric modulation | nih.gov |
| ICAM-b | n-Pentyl | Highly enhanced cooperativity (α value) | nih.gov |
Modulation of Receptor Binding Affinity and Cooperativity by Indole-2-carboxamide Modifications
Modifications to the indole-2-carboxamide scaffold have been extensively studied to modulate the binding affinity (KB) and cooperativity (α) for the CB1 receptor.
Substituents on Phenyl Ring B: The nature of the substituent on the phenyl ring B of the indole-2-carboxamide is critical. A dimethylamino group on this ring was found to be superior to an N-piperidinyl group, resulting in modulators with higher binding affinity and greater cooperativity. nih.gov
C3-Position Alkyl Group: As mentioned earlier, the length of the alkyl group at the C3 position profoundly influences allosteric modulation. An n-hexyl substituent, for instance, significantly improved the equilibrium dissociation constant (KB). nih.gov
Linker Elongation: Elongating the linker between the amide bond and the phenyl ring B is another key modification that impacts both binding affinity and cooperativity. nih.gov
C5-Position Substituent: The presence of an electron-withdrawing group at the C5-position is a key structural requirement for potent allosteric modulation of CB1. nih.gov
| Modification | Effect on Binding Affinity (KB) and Cooperativity (α) | Reference |
|---|---|---|
| Dimethylamino group on phenyl ring B (vs. N-piperidinyl) | Higher binding affinity and greater cooperativity | nih.gov |
| n-Hexyl substituent at C3 | Improved KB to 89.1 nM | nih.gov |
| Elongation of linker between amide and phenyl ring B | Significant impact on KB and α | nih.gov |
| Electron-withdrawing group at C5 | Key for potent allosteric modulation | nih.gov |
Importance of Linker Length and Terminal Group Chemistry in Hybrid Systems
In hybrid molecules incorporating an indole moiety, the length of the linker and the chemistry of the terminal group are crucial for biological activity.
Linker Length in Multivalent Complexes: Studies on the interaction of the hub protein LC8 with the transcription factor ASCIZ have shown that linker length is more important than motif specificity in determining the heterogeneity of binding. A long linker can significantly stabilize the stronger binding site, while a shorter linker can lead to more balanced interactions. nih.gov
Linker in Indole-Based Systems: In the context of indole-2-carboxamides, shortening the linker between the amide bond and the phenyl ring B has been shown to abolish the allosteric modulation of the orthosteric binding site. nih.gov A novel linker chemistry based on a malondialdehyde-indole condensation has also been developed for use in protein pull-down experiments, demonstrating the versatility of indole-based linkers. nih.gov
Terminal Group Chemistry: The nature of the terminal group is also critical. In a series of N-substituted indole derivatives with a propyl linker, the terminal heterocyclic moiety significantly influenced the anti-inflammatory and antioxidant activities. researchgate.net
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral indole derivatives, often dictating their potency and interaction with biological targets.
Pterotaberna Alkaloids: An investigation of five 2-acylindole alkaloids revealed that the major alkaloids, methuenine (B1234388) and 16-epimethuenine, exhibited interesting pharmacological features, while the minor alkaloids were largely inactive. The difference in activity was attributed to their stereochemistry. nih.gov
Nature-Inspired Acivicin Isomers: In a study of nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This suggests that the stereochemistry is crucial for recognition by transport systems and for efficient interaction with biological targets. mdpi.com
General Principle: It is a well-established principle in pharmacology that for different classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. mdpi.com
Pharmacological and Biological Activities of 5 Methoxy 2,3 Dimethyl 1h Indole and Analogues: Mechanisms of Action
Anticancer Research
Derivatives of 5-methoxy-indole have demonstrated notable potential in the field of oncology. Their anticancer effects are attributed to a variety of mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of key signaling pathways involved in cancer progression.
Research has shown that 5-methoxyindole (B15748) derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, 5-methoxytryptophan (B613034) (5-MTP), a metabolite of L-tryptophan, has demonstrated anti-cancer effects in a murine xenograft model using A549 human lung cancer cells. nih.gov In this model, administration of 5-MTP led to a time-dependent reduction in tumor growth. nih.gov After seven weeks, the tumor volume in 5-MTP-treated subjects was approximately 50% of that in the control group. nih.gov This suggests that 5-methoxyindole compounds can suppress cancer growth, partly through the inhibition of COX-2 overexpression. nih.gov
Another analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (ChalcEA), has also shown significant antiproliferative activity against A549 lung cancer cells. nih.gov The inhibitory effect of ChalcEA was found to be dependent on both the dose and the duration of treatment. nih.gov The half-maximal inhibitory concentration (IC50) values for ChalcEA against A549 cells were 25.36 µM after 24 hours and 19.60 µM after 48 hours of treatment. nih.gov
| Compound | Cell Line | Effect | Key Findings | Citation |
|---|---|---|---|---|
| 5-methoxytryptophan (5-MTP) | A549 (in vivo) | Reduced tumor growth | ~50% reduction in tumor volume after 7 weeks. | nih.gov |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (ChalcEA) | A549 | Inhibited cell proliferation | IC50 of 25.36 µM (24h) and 19.60 µM (48h). | nih.gov |
A key mechanism through which 5-methoxy-indole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. The indole-chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (ChalcEA), was found to induce apoptosis in A549 lung cancer cells by activating the caspase signaling cascade, specifically caspase-9 and caspase-3. nih.gov Similarly, another chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), induced apoptosis in K562 human leukemia cells by downregulating the anti-apoptotic protein Bcl-2, thereby lowering the Bcl-2/Bax ratio. researchgate.net
Furthermore, studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed their ability to act as potent activators of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov These compounds significantly increased the levels of caspase-3, as well as the pro-apoptotic protein Bax and caspase-8, while decreasing the levels of the anti-apoptotic protein Bcl-2 in Panc-1 human pancreatic cancer cells. nih.gov Interestingly, the anticancer activity of indole-3-carbinol (B1674136) in MCF-7 breast cancer cells was found to be mediated by apoptosis, but this process was independent of the tumor suppressor p53 and the pro-apoptotic protein Bax. nih.gov
Analogues of 5-methoxy-2,3-dimethyl-1H-indole have been shown to modulate various signaling pathways that are critical for the survival and proliferation of cancer cells. For example, 5-methoxytryptophan (5-MTP) is believed to exert its anti-cancer effects by inhibiting the overexpression of cyclooxygenase-2 (COX-2), an enzyme often upregulated in tumors and involved in inflammation and cell proliferation. nih.gov
Another derivative, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole, has been found to suppress the activation of Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1) in host cells. plos.orgnih.gov These transcription factors are involved in the cellular response to viral infections but can also play a role in cancer development.
The immunomodulatory potential of related tryptamine (B22526) derivatives has also been explored. N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been shown to modulate inflammatory responses through the sigma-1 receptor. nih.govnih.gov This receptor is involved in regulating cell survival and differentiation. nih.gov
The anticancer activity of 5-methoxy-indole analogues is also linked to their interaction with specific molecular targets within cancer cells. An indole-chalcone derivative, FC77, has been identified as a potent inhibitor of tubulin polymerization. nih.gov By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. researchgate.net The mechanism of action of FC77 is thought to be similar to that of colchicine. nih.govresearchgate.net
Another important molecular target for this class of compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in pancreatic and other solid tumors. researchgate.net The indolequinone derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), acts as a specific, mechanism-based inhibitor of NQO1. researchgate.net Inhibition of NQO1 by ES936 has been shown to suppress the malignant phenotype of pancreatic cancer cells. researchgate.net
Furthermore, some benzylidene hydantoin (B18101) derivatives, which share structural similarities with indole (B1671886) compounds, have been reported to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov
A significant challenge in cancer chemotherapy is the development of drug resistance. Encouragingly, several 5-methoxy-indole analogues have demonstrated efficacy against multidrug-resistant (MDR) cancer cells. The indole-chalcone FC77, for instance, was found to retain its cytotoxic activity against various MDR cancer cell lines, including those overexpressing P-glycoprotein. nih.gov Notably, FC77 was significantly more potent than the conventional chemotherapeutic agent paclitaxel (B517696) against the paclitaxel-resistant A549/T lung cancer cell line. nih.gov
In another study, a series of 5-methoxyindole-isatin hybrids were evaluated for their antiproliferative activity. nih.gov One of the most active compounds, 5o, exhibited a half-maximal inhibitory concentration (IC50) of 10.4 µM against the drug-resistant NCI-H69AR small cell lung cancer cell line. nih.gov
| Compound | Resistant Cell Line | Key Findings | Citation |
|---|---|---|---|
| Indole-chalcone (FC77) | A549/T (paclitaxel-resistant) | Retained cytotoxicity; more potent than paclitaxel. | nih.gov |
| Compound 5o (5-methoxyindole-isatin hybrid) | NCI-H69AR | IC50 of 10.4 µM. | nih.gov |
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
In addition to their anticancer properties, this compound and its analogues have been investigated for their antimicrobial activities.
Antibacterial Activity: Several studies have highlighted the antibacterial potential of indole derivatives. For example, a series of new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and carbothioamide moieties exhibited a broad spectrum of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov An indole-triazole derivative, compound 3d, showed particular promise as a novel antibacterial lead compound. nih.gov Other research on 3-substituted indole-2-one and -thione derivatives found them to be active against Salmonella enterica and methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.tr Furthermore, 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues have demonstrated activity against S. aureus and MRSA, with one compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibiting a potent MIC of 0.98 μg/mL against MRSA. nih.gov
Antifungal Activity: The antifungal properties of this class of compounds have also been documented. The aforementioned indole-triazole derivatives showed promising antifungal activity, particularly against Candida krusei. nih.gov 6-methoxy-1H-indole-2-carboxylic acid, produced by the bacterium Bacillus toyonensis, has also been identified as having antifungal properties. nih.gov
Antiviral Activity: Research into the antiviral effects of these compounds has yielded interesting results. 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole was identified as a potential agent against the influenza A virus. plos.orgnih.gov This compound was found to protect cells from infection and inhibit viral replication by suppressing the expression of viral genes. plos.orgnih.gov
| Compound/Analogue Class | Activity | Target Organisms | Key Findings | Citation |
|---|---|---|---|---|
| Indole-triazole derivatives | Antibacterial, Antifungal | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC values of 3.125-50 µg/mL. | nih.gov |
| 3-Substituted Indole-2-one and -thione derivatives | Antibacterial | S. enterica, MRSA | Active against tested strains. | dergipark.org.tr |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial | MRSA | MIC of 0.98 μg/mL. | nih.gov |
| 6-methoxy-1H-indole-2-carboxylic acid | Antifungal | Fungi | Demonstrated antifungal activity. | nih.gov |
| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Antiviral | Influenza A virus | Inhibits viral replication. | plos.orgnih.gov |
Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative)
While specific studies on the antibacterial activity of this compound are not extensively documented, the broader class of indole derivatives has shown considerable efficacy against both Gram-positive and Gram-negative bacteria. pcbiochemres.comnih.gov Research on related compounds, such as 4,6-dimethoxy-1H-indole derivatives, has indicated antibacterial properties when tested using disk diffusion techniques. mdpi.com For instance, a synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, an analogue containing a methoxy (B1213986) group, exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus. researchgate.net Furthermore, various 2,5-disubstituted 1,3,4-thiadiazole derivatives, which can be synthesized from indole precursors, have displayed varying degrees of antimicrobial activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). koreascience.kr The introduction of different substituents on the indole ring has been shown to influence the spectrum and potency of antibacterial action. nih.gov
Mechanisms against Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in combating these challenging infections. nih.gov Synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria. nih.gov One of the key mechanisms identified is the inhibition of efflux pumps, which are cellular transporters that expel antibiotics from the bacterial cell, thereby conferring resistance. For example, certain indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that can restore the efficacy of conventional antibiotics. nih.gov
Specifically, in the context of methicillin-resistant Staphylococcus aureus (MRSA), indole-based compounds have demonstrated significant potential. nih.gov While direct studies on this compound are scarce, research on synthetic indole derivatives like SMJ-2 has revealed a multi-targeted approach. The primary mechanism involves the inhibition of respiratory metabolism and disruption of membrane potential. nih.gov This disruption of the proton motive force is crucial as it can lead to the death of even persistent bacterial cells. nih.gov
Anti-Tubercular Activity: Targeting Mycobacterial Cell Wall Synthesis, Replication, Transcription, and Translation
The mycobacterial cell wall is a complex and unique structure, making it an excellent target for antimicrobial agents. researchgate.netfrontiersin.org Indole derivatives have been extensively investigated for their anti-tubercular properties. nih.gov A notable target for many anti-mycobacterial compounds, including certain indole-2-carboxamides, is the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.govnih.gov This protein is essential for transporting mycolic acids, a key component of the mycobacterial cell wall, to the outer membrane. nih.govnih.gov Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death. nih.gov
A study on N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide, a derivative of 5-methoxyindole, demonstrated potent anti-tubercular activity, suggesting that the 5-methoxyindole scaffold is a promising starting point for the development of new anti-TB drugs. nih.gov Furthermore, some indole derivatives have been found to inhibit other essential processes. For instance, certain compounds interfere with the synthesis of decaprenylphosphoryl-β-D-ribose, a precursor for cell wall arabinans, by targeting the DprE1 enzyme. nih.gov While the precise mechanism of this compound is yet to be fully elucidated, the activity of its analogues points towards the disruption of cell wall biosynthesis as a key strategy.
| Indole Analogue | Target Organism | Mechanism of Action | Reference |
| N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide | Mycobacterium tuberculosis | Inhibition of MmpL3 transporter, disrupting mycolic acid transport | nih.gov |
| Indole-2-carboxamides | Mycobacterium species | Inhibition of MmpL3 transporter | nih.gov |
| 1,3-Benzothiazin-4-ones (BTZs) | Mycobacterium tuberculosis | Inhibition of DprE1 enzyme, disrupting arabinan (B1173331) synthesis | nih.gov |
Membrane Depolarization and Disruption in Pathogens
A crucial mechanism of action for many antimicrobial compounds is the disruption of the bacterial cell membrane's integrity and function. Synthetic indole derivatives have been shown to induce membrane potential disruption in multidrug-resistant Gram-positive bacteria. nih.gov This depolarization of the cell membrane is a primary bactericidal mechanism. The loss of the proton motive force (PMF) across the bacterial membrane is detrimental, as it is essential for vital cellular processes, including ATP synthesis and transport. nih.gov The ability to target the PMF makes these compounds effective against even dormant or persister cells, which are often tolerant to conventional antibiotics. nih.gov
Antiviral Mechanisms
Indole derivatives have demonstrated a broad spectrum of antiviral activities. nih.govfrontiersin.org A study on an analogue, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole (designated as 526A), revealed its potential as an anti-influenza A virus (IAV) agent. nih.gov Pre-treatment of cells with this compound was found to protect them from IAV infection. nih.gov The antiviral mechanism of 526A involves the inhibition of IAV replication by suppressing the expression of viral genes. nih.gov Interestingly, this compound also modulates the host's immune response by suppressing the activation of IRF3 and STAT1, which in turn represses the production of type I interferon and cytokines in IAV-infected cells. nih.gov Furthermore, it partially blocks the activation of the RIG-I pathway, a key sensor of viral RNA in the host cell. nih.gov
The indole scaffold is a key component in several antiviral drugs and compounds under investigation for treating infections such as HIV and Hepatitis C virus (HCV). nih.govfrontiersin.org The mechanisms of action for these indole-based antivirals are diverse and can include inhibiting viral entry, replication, and the function of viral enzymes like reverse transcriptase and protease. nih.gov
| Indole Analogue | Virus | Antiviral Mechanism | Reference |
| 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Influenza A Virus (IAV) | Inhibits IAV replication by suppressing viral gene expression; suppresses host IRF3 and STAT1 activation. | nih.gov |
| Indole-based HIV-1 attachment inhibitors | HIV-1 | Inhibit viral entry into host cells. | nih.gov |
| Indole-based HCV inhibitors | Hepatitis C Virus (HCV) | Inhibit viral replication. | frontiersin.org |
Antifungal Mechanisms
Indole derivatives have also been recognized for their antifungal properties. nih.govnih.gov Studies on various substituted indoles have shown activity against a range of fungal pathogens. For example, certain indole-linked triazole derivatives have exhibited excellent antifungal activities against Candida albicans and Candida krusei with low MIC values. nih.gov The introduction of substituents like chloro, hydroxy, and methoxy groups on the indole ring has been noted to be beneficial for antifungal activity. nih.gov
The structure-activity relationship of 3-indolyl-3-hydroxy oxindole (B195798) derivatives against plant pathogenic fungi revealed that halogen-substituted compounds generally exhibit enhanced antifungal activity. mdpi.com Specifically, substitutions at the 5-position of the indole ring were found to be most active. mdpi.com While direct studies on this compound are limited, the positive influence of the methoxy group in other indole analogues suggests its potential contribution to antifungal efficacy.
| Indole Analogue Class | Fungal Pathogen(s) | Observed Activity | Reference |
| Indole-linked triazoles | Candida albicans, Candida krusei | Excellent antifungal activity with low MIC values. | nih.gov |
| 3-Indolyl-3-hydroxy oxindoles | Plant pathogenic fungi | Halogen substitutions, particularly at the 5-position, enhance activity. | mdpi.com |
| Substituted indoloquinolines | Opportunistic microorganisms | Increased potency and broadened antifungal spectrum compared to the parent compound. | nih.gov |
Neuropharmacological Research
The indole scaffold is a cornerstone in neuropharmacology, being present in key neurotransmitters like serotonin (B10506) and melatonin (B1676174). pcbiochemres.com Consequently, indole derivatives have been extensively explored for their potential in treating neurological and psychiatric disorders. pcbiochemres.comnih.gov
Research into 5-methoxyindole derivatives has revealed significant neuroprotective properties. For instance, arylhydrazone derivatives of 5-methoxy-indole-2-carboxylic acid have been studied as multifunctional neuroprotectors. mdpi.com One such compound, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide, has demonstrated potent neuroprotective effects in a scopolamine-induced model of dementia, outperforming reference compounds like melatonin. mdpi.com The mechanisms underlying these effects include potent antioxidant activity, suppression of lipid peroxidation, and inhibition of monoamine oxidase B (MAO-B). mdpi.com
Another well-known 5-methoxyindole derivative with profound neuropharmacological effects is 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This compound acts primarily as an agonist at the 5-HT1A and 5-HT2A serotonin receptors and has been shown in observational studies to produce rapid and sustained reductions in symptoms of depression, anxiety, and stress. nih.gov Its therapeutic potential is also linked to its ability to stimulate neuroendocrine function, immunoregulation, and anti-inflammatory processes. nih.gov
Furthermore, α-Methyltryptamine (αMT), a tryptamine derivative, which shares the core indole structure, has been shown to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. wikipedia.org This highlights the diverse neuropharmacological targets of indole-based compounds.
Neuroprotective Properties in Models of Neurological Disorders (e.g., Stroke, Alzheimer's Disease)
Analogues of this compound have demonstrated significant neuroprotective capabilities in various preclinical models of neurological disorders. In models of ischemic stroke, the analogue 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection. When administered to rats, MICA treatment resulted in a significantly smaller brain infarction volume compared to control groups. nih.govnih.gov This protective effect was observed both when MICA was used as a preconditioning agent before the ischemic event and when administered after the ischemic injury at the onset of reperfusion. nih.govnih.gov
Furthermore, in a scopolamine-induced rat model of Alzheimer's-type dementia, the arylhydrazone derivative N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (referred to as 5MeO) showed beneficial effects on memory. nih.gov This analogue has also been explored for its potent neuroprotective effects in in-vitro models of Parkinson's disease. nih.gov Studies on stobadine (B1218460) derivatives, which are structurally related, also confirm neuroprotective actions in models of head trauma, where they significantly improved sensomotoric outcomes and reduced brain edema. nih.gov In cell-based models, various indole-based compounds have shown the ability to protect neuroblastoma cells from oxidative stress-induced mortality, further underscoring their neuroprotective potential. youtube.com
Mechanisms of Reducing Ischemic Damage and Oxidative Stress
The neuroprotective effects of these indole analogues against ischemic injury are rooted in specific molecular mechanisms that combat oxidative stress and preserve cellular function. Studies on 5-methoxyindole-2-carboxylic acid (MICA) reveal that its post-conditioning effect in the ischemic brain involves the preservation of mitochondrial function. nih.gov Specifically, MICA treatment helps maintain the activity of mitochondrial complexes I and IV, which is accompanied by an enhanced mitochondrial membrane potential and increased ATP production. nih.gov
This preservation of mitochondrial integrity leads to a decrease in the activity of caspase-3, a key enzyme in the apoptotic cell death cascade. nih.gov Additionally, MICA upregulates the expression of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) through the activation of the Nrf2 signaling pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Consequently, these actions lead to attenuated oxidative stress, as evidenced by decreased production of hydrogen peroxide (H2O2), and reduced protein carbonylation and lipid peroxidation in the brain tissue of MICA-treated animals. nih.gov
Enhancement of Long-Term Potentiation (LTP)
The effect of 5-methoxy-indole analogues on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, is complex. On one hand, many of these compounds are potent agonists of the serotonin 5-HT1A receptor. Research on hippocampal slices indicates that activation of the 5-HT1A receptor generally has an inhibitory effect, suggesting it can suppress or interfere with the expression of LTP. nih.govle.ac.uk
Conversely, studies on the analogue 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in human cerebral organoids have identified the upregulation of specific proteins that participate in LTP, including NMDAR and CaMK2. researchgate.net Furthermore, in animal models, 5-MeO-DMT has been shown to induce structural neural plasticity by increasing the density of dendritic spines in the medial frontal cortex, an effect driven by an elevated rate of spine formation. nih.gov While this does not directly measure LTP, an increase in spine density is a structural correlate of synaptic strengthening. This suggests that while direct 5-HT1A agonism might be inhibitory in some contexts, certain analogues like 5-MeO-DMT can promote pro-plasticity changes in neural architecture and modulate key proteins involved in LTP. researchgate.netnih.gov
Modulation of Serotonin Receptors (e.g., 5-HT2A receptor agonism) and Implications for Neurological/Psychiatric Conditions
In mouse models, the psychedelic-like effects are mediated by the 5-HT2A receptor. researchgate.net However, concurrent activation of the 5-HT1A receptor has been shown to dampen or suppress the behavioral effects mediated by 5-HT2A. researchgate.net This modulatory role of 5-HT1A agonism is significant, as it suggests that the balance of activity between these two receptors is critical in shaping the psychoactive and potential therapeutic outcomes. researchgate.net Studies indicate that the 5-HT1A receptor is strongly involved in the interoceptive discriminative stimuli induced by 5-MeO-DMT, with 5-HT2A agonism also playing a role. mdpi.com This dual-receptor activity has implications for developing potential medicines for various neuropsychiatric conditions. researchgate.netelsevierpure.com
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Certain analogues of this compound have been identified as potent inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme that metabolizes monoamine neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov
In one study, rationally designed N-substituted indole-based analogues demonstrated significant and selective inhibitory activity against human MAO-B. nih.gov The most potent of these compounds exhibited a competitive mode of inhibition. nih.gov The arylhydrazone derivative 5MeO has also been noted for its significant inhibition of MAO-B, which is believed to contribute to its neuroprotective profile in models of both Parkinson's and Alzheimer's disease. nih.gov
Table 1: MAO-B Inhibitory Activity of Selected Indole Analogues
| Compound | IC₅₀ (µM) for MAO-B | Selectivity Index (SI) vs. MAO-A | Reference |
|---|---|---|---|
| 4b | 1.65 | > 60 | nih.gov |
| 4e | 0.78 | > 120 | nih.gov |
| Rasagiline (Reference) | Not specified | > 50 | nih.gov |
Antioxidant and Radical Scavenging Properties
A fundamental aspect of the biological activity of 5-methoxy-indole analogues is their capacity to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in many neurodegenerative diseases. youtube.com
The indole analogue N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) has demonstrated prominent antioxidant capacity, effectively suppressing lipid peroxidation and deoxyribose degradation. nih.gov Its potency in these assays was found to be higher than reference antioxidants like melatonin and Trolox. nih.gov The antioxidant properties of these compounds are often assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and ABTS radical scavenging tests. The mechanism is often attributed to the indole nucleus itself, particularly the indole nitrogen, which can react with free radicals to form more stable and less reactive nitrogen-centered radicals. nih.gov Substitution with an electron-donating methoxy group on the benzene (B151609) ring can further enhance this antioxidant activity. nih.gov
Iron-Chelating Mechanisms in Oxidative Stress Mitigation
In addition to direct radical scavenging, some indole-based compounds can mitigate oxidative stress through the chelation of metal ions. Transition metals like iron and copper can participate in Fenton-type reactions, generating highly reactive and damaging hydroxyl radicals. By sequestering these metal ions, chelating agents can prevent the formation of these ROS. le.ac.uk
Anti-Inflammatory Research
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indole derivatives have been extensively investigated for their anti-inflammatory properties.
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)
The anti-inflammatory effects of indole-containing compounds are often mediated through their interaction with key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.
The NF-κB pathway is a critical regulator of inflammatory gene expression. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov
Research on indole-hydantoin derivatives has provided insight into a potential mechanism of action. One such derivative, IH-1 (5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione), was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the secretion of chemokines CCL2 and CXCL1 in macrophage-like cells. nih.gov Mechanistically, IH-1 did not prevent the degradation of IκBα or the nuclear translocation of NF-κB but instead markedly attenuated the transcriptional activity of NF-κB. nih.gov This was achieved by suppressing the LPS-induced phosphorylation of the NF-κB p65 subunit at serine 276, a key step for the recruitment of transcriptional coactivators. nih.govresearchgate.net By inhibiting this phosphorylation, the interaction between the p65 subunit and the coactivator cAMP response element-binding protein (CBP) is prevented, thereby downregulating the expression of NF-κB target genes. nih.gov
Another study identified a small molecule inhibitor of the NF-κB pathway that operates by suppressing the phosphorylation of both p65 and IκBα in a dose-dependent manner. nih.gov This compound effectively reduced the expression of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov These findings highlight a common strategy for the anti-inflammatory action of indole-related compounds through the modulation of NF-κB signaling.
Furthermore, studies on close analogues of this compound have demonstrated direct effects on COX-2 expression. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One of the most potent compounds in this series was found to selectively inhibit COX-2 expression, providing a direct link between this specific indole scaffold and the modulation of a key inflammatory enzyme. nih.gov
Table 1: Modulation of Inflammatory Pathways by Indole Analogues
| Compound/Analogue Class | Pathway Modulated | Mechanism of Action | Reference |
|---|---|---|---|
| Indole-hydantoin derivative (IH-1) | NF-κB | Inhibits phosphorylation of p65 subunit at Ser276, preventing coactivator recruitment. | nih.govresearchgate.net |
| Small molecule NF-κB inhibitor | NF-κB | Suppresses phosphorylation of p65 and IκBα. | nih.gov |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-2 | Selectively inhibits COX-2 expression. | nih.gov |
Selective Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, was a landmark in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. researchgate.net Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The kinetic basis for the selective inhibition of COX-2 by certain drugs, such as the diarylheterocyclic inhibitor celecoxib (B62257), involves a time-dependent interaction. nih.gov While celecoxib exhibits classic competitive inhibition of COX-1, its interaction with COX-2 is characterized by an initial competitive binding followed by a time-dependent, potent inhibition. nih.gov This distinct kinetic behavior contributes to its selectivity.
For indole-based inhibitors, docking studies have provided a structural rationale for their interaction with the COX-2 enzyme. In the case of a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, a potent compound was shown to bind to the COX-2 active site. nih.gov The binding was stabilized by the formation of a hydrogen bond between the carbonyl group of the inhibitor and the hydroxyl group of Tyrosine 355 and the amino group of Arginine 120 within the enzyme's active site. nih.gov This interaction is similar to that observed with the non-selective COX inhibitor, indomethacin (B1671933). nih.gov The ability of these indole derivatives to fit into and interact with specific residues in the larger, more accommodating active site of COX-2 compared to COX-1 is a key determinant of their selectivity.
Table 2: Mechanisms of Selective COX-2 Inhibition by Indole Analogues
| Inhibitor Class | Mechanism | Key Interactions | Reference |
|---|---|---|---|
| Diarylheterocyclic inhibitors (e.g., celecoxib) | Time-dependent inhibition | Initial competitive binding followed by potent, time-dependent inactivation. | nih.gov |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | Competitive binding in COX-2 active site | Hydrogen bonding with Tyr 355 and Arg 120. | nih.gov |
Other Biological Activities with Mechanistic Insights
Beyond their anti-inflammatory effects, 5-methoxy-indole derivatives have shown potential in other therapeutic areas, including the management of diabetes, hypertension, and allergic reactions.
Antidiabetic Potential
The potential of indole derivatives as antidiabetic agents has been explored through various mechanisms. One notable analogue, 5-methoxyindole-2-carboxylic acid (MICA), has been identified as a potent hypoglycemic agent. nih.gov The primary mechanism of action for MICA is the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, in the liver. nih.gov MICA is also a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase. nih.gov
Other synthetic analogues have been investigated for their ability to inhibit key digestive enzymes involved in carbohydrate metabolism. For instance, a novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones demonstrated considerable inhibitory activity against both α-amylase and α-glucosidase. mdpi.com The inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. Molecular docking studies of these compounds have revealed their mode of binding within the active sites of α-glucosidase and α-amylase, supporting their observed in vitro inhibitory activity. mdpi.com
Table 3: Antidiabetic Mechanisms of Indole and Related Analogues
| Compound/Analogue Class | Mechanism of Action | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| 5-methoxyindole-2-carboxylic acid (MICA) | Inhibition of hepatic gluconeogenesis | Dihydrolipoamide dehydrogenase | nih.gov |
| 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones | Inhibition of carbohydrate-digesting enzymes | α-amylase and α-glucosidase | mdpi.com |
Antihypertensive Activity
Indole and its derivatives have been investigated for their potential to lower blood pressure. One approach to treating hypertension is the use of drugs with combined mechanisms of action, such as those that possess both β-adrenergic receptor blocking and vasodilating properties. nih.gov
A novel compound, 221s (2,9), which incorporates a mother nucleus of an ACE inhibitor, has been synthesized and shown to significantly reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats. mdpi.com Its mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), as evidenced by a reduction in serum levels of renin, angiotensin II, and angiotensin-converting enzyme (ACE). mdpi.com Additionally, this compound enhances vascular endothelial function by increasing the levels of nitric oxide (NO), a potent vasodilator. mdpi.com
Flavonoids, another class of natural compounds, are also known for their antihypertensive effects. Quercetin, for example, is considered a prototype for safe antihypertensive drugs. mdpi.com The proposed mechanisms for the antihypertensive action of various phytoconstituents include the blockade of calcium influx, α1-adrenoceptor antagonism, and inhibition of the RAAS and endothelial systems. medwinpublishers.com
Antihistaminic Activity
Methoxy-activated indoles have been reported to possess antihistaminic activity. chim.it Antihistamines function by blocking the action of histamine (B1213489) at its receptors, primarily the H1 receptor, which is involved in allergic reactions. nih.gov The inflammatory response triggered by histamine release is largely mediated by the H1 receptor, and H1 receptor antagonists are widely used to treat allergies. nih.gov
While direct studies on the antihistaminic activity of this compound are limited, research on structurally related N-heterocyclic compounds provides valuable insights. For example, a series of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally analogous to indoles, have been synthesized and shown to have in vivo antihistamine activity. nih.gov One compound from this series, astemizole, was selected for clinical investigation as an antihistamine. nih.gov The structural basis for ligand recognition and activation of the four histamine receptor subtypes has been elucidated through cryo-electron microscopy, providing a framework for the rational design of specific ligands targeting these receptors. nih.gov
No Evidence of Anticonvulsant Activity for this compound in Scientific Literature
Despite a comprehensive review of available scientific research, no studies were identified that investigate the anticonvulsant activity or the potential mechanisms of action of the chemical compound this compound.
While the broader class of indole derivatives has been a subject of interest in neuroscience and pharmacology for their diverse biological activities, specific research into the anticonvulsant properties of this compound appears to be absent from the current body of scientific literature.
It is important to note that while other indole-containing compounds have been investigated for their neurological effects, these findings cannot be extrapolated to this compound without direct experimental evidence. The pharmacological and biological activities of a compound are highly specific to its unique chemical structure.
Therefore, as of the current date, there are no research findings or data tables to present regarding the anticonvulsant activity of this compound.
Biochemical Pathways Modulated by 5 Methoxy 2,3 Dimethyl 1h Indole and Analogues
Cellular Signaling Pathways
Indole (B1671886) derivatives have been identified as potent modulators of several critical cellular signaling pathways that are often dysregulated in diseases like cancer. These pathways govern cell growth, proliferation, and survival.
Key pathways affected by indole analogues include:
PI3K/Akt/mTOR Pathway: This is one of the most frequently activated signaling pathways in cancer, promoting cell survival and proliferation. mdpi.com Natural indole compounds such as indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM) have been shown to inhibit the PI3K/Akt/mTOR pathway. nih.govnih.gov The analogue 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC) also exerts its cytotoxic effects by inhibiting the expression of proteins in this cascade. mdpi.com The inhibition can be direct, targeting PI3K, Akt, and mTOR, or indirect through the activation of other regulatory proteins. nih.gov
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a transmembrane receptor that, upon activation, triggers downstream pathways controlling cell proliferation, apoptosis, and migration. tandfonline.com Numerous indole analogues have been developed as inhibitors of EGFR. For instance, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and related compounds show potent inhibitory activity against both wild-type and mutant forms of EGFR. tandfonline.comnih.gov Other indole derivatives have demonstrated dual inhibitory action, targeting both EGFR and other kinases like SRC or VEGFR-2. nih.govresearchgate.net
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to external stimuli. Analogues such as pterostilbene (B91288) have been found to suppress inflammatory responses by inactivating MAPK signaling. nih.gov Similarly, certain chalcone (B49325) analogues inhibit the expression of inflammatory mediators through the NF-κB/JNK (a member of the MAPK family) signaling pathway. nih.gov
| Signaling Pathway | Indole Analogue(s) | Observed Effect | Primary Outcome | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR | Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM), 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Inhibition | Anti-proliferative, Pro-apoptotic | mdpi.comnih.govnih.gov |
| EGFR | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, Various indole-2-carboxamides | Inhibition | Anti-proliferative | tandfonline.comnih.govnih.gov |
| MAPK (JNK, p38) | Pterostilbene, Chalcone analogues | Inactivation/Suppression | Anti-inflammatory | nih.govnih.gov |
| SRC Kinase | Indole-based Osimertinib analogues | Inhibition | Anti-proliferative, Pro-apoptotic | nih.gov |
Gene Expression Regulation
Indole compounds can exert profound effects on gene expression at the transcriptional level. This regulation is a key mechanism underlying their diverse biological activities.
Regulation of IDO Expression: Indoleamine 2,3-dioxygenase (IDO) is the rate-limiting enzyme in tryptophan catabolism. Tryptophan and its analogues, such as 1-methyl-l-tryptophan (B559632) (1-MT), have been shown to suppress the interferon-gamma (IFN-γ)-inducible expression of the IDO gene at the mRNA level. nih.gov This suggests a feedback mechanism where the substrate or its analogues can control the expression of the enzyme that metabolizes it. nih.gov
Broad-Spectrum Gene Regulation: In various biological systems, indole acts as a signaling molecule that controls the expression of a wide assortment of genes. nih.gov For example, in bacteria, indole influences genes involved in metabolism, motility, and biofilm formation. nih.gov In mammalian cells, an engineered system demonstrated that indole can activate target gene expression through an olfactory receptor, which triggers the cAMP signaling pathway and the transcription factor CREB1. atsjournals.org This highlights the potential for indole structures to be recognized by specific receptors that directly or indirectly modulate gene transcription. atsjournals.org
General Metabolic Processes
Beyond major signaling cascades, indole analogues have been shown to modulate specific enzymes and metabolic processes.
Inhibition of NQO1: The indolequinone analogue 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a potent, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). acs.orgnih.gov NQO1 is a flavoenzyme that plays a crucial role in cellular detoxification and antioxidant defense by catalyzing the two-electron reduction of quinones. scbt.comnih.gov Inhibition of NQO1 can disrupt these protective mechanisms and is a strategy being explored in cancer therapy. scbt.com
Inhibition of Gluconeogenesis: The analogue 5-methoxyindole-2-carboxylic acid (MICA) is a known inhibitor of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. researchgate.net It is believed to act by blocking the carboxylation of pyruvate (B1213749). researchgate.net
Modulation of Secretory Processes: Studies in mouse pinealocytes have shown that various 5-methoxyindoles, including 5-methoxyindole-3-acetic acid and 5-methoxytryptamine, can influence the process of protein and peptide secretion, as characterized by the formation of granular vesicles. nih.gov
Apoptosis and Cell Proliferation Pathways
A significant area of research for indole analogues is their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation, primarily in the context of cancer.
Induction of Apoptosis: Numerous synthetic indole derivatives, particularly those designed as EGFR inhibitors, demonstrate potent pro-apoptotic activity. nih.govnih.gov The analogue 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has also been shown to effectively induce apoptosis in colorectal cancer cells. mdpi.com
Activation of Caspase Cascade: The induction of apoptosis by these compounds is frequently mediated through the activation of the caspase family of proteases. Studies have shown that treatment with active indole analogues leads to a significant increase in the levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). tandfonline.comnih.govnih.govnih.gov
Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Active indole compounds have been observed to shift the balance in favor of apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.comnih.govnih.govnih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, some indole analogues can halt the cell division cycle. MMNC, for example, was found to cause cell cycle arrest in the G2/M phase, thereby inhibiting the proliferation of cancer cells. mdpi.com
| Indole Analogue | Effect on Caspases | Effect on Bcl-2 Family | Cell Cycle Effect | Reference |
|---|---|---|---|---|
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Increased Caspase-3, -8, -9 | Increased Bax, Decreased Bcl-2 | Cell cycle arrest at pre-G1 and G2/M | nih.gov |
| Indole-based Osimertinib analogue (Compound 16) | Increased Caspase-3, -8 | Increased Bax, Decreased Bcl-2 | Not specified | nih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Increased Caspase-3, -8 | Increased Bax, Decreased Bcl-2 | Not specified | tandfonline.comnih.gov |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Induces apoptosis (caspases implied) | Not specified | Arrest at G2/M phase | mdpi.com |
Inflammatory Signaling Cascades (NF-κB, COX-2)
Indole structures are implicated in the modulation of key inflammatory pathways, suggesting their potential as anti-inflammatory agents.
NF-κB Pathway: The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes. nih.gov Indole compounds like I3C and DIM have been documented to inhibit NF-κB signaling. nih.gov This inhibition is sometimes linked to the upstream suppression of the PI3K/Akt pathway, which can act as an activator of NF-κB. nih.gov
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. While direct evidence for 5-Methoxy-2,3-dimethyl-1H-indole is lacking, related heterocyclic compounds designed as anti-inflammatory agents have been shown to be potent inhibitors of COX-2, often acting via the modulation of NF-κB or MAPK signaling pathways. nih.govnih.gov
Mitochondrial Function and Oxidative Metabolism
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Indole derivatives have been shown to directly interact with and modulate mitochondrial functions.
Mitochondrial Respiration and ATP Production: Indole and some of its metabolites can directly impact the mitochondrial electron transport chain. nih.gov Studies have shown that certain indoles can impair mitochondrial respiration and decrease cellular ATP levels. nih.gov Conversely, other derivatives like indolepropionamide (IPAM) and indole-3-propionic acid have been found to protect mitochondria, stabilize the mitochondrial membrane potential against age-related decline, and enhance mitochondrial respiration. plos.orgnih.gov
Mitochondrial Enzyme Inhibition: The analogue 5-methoxyindole-2-carboxylic acid (MICA) is a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase, a component of the pyruvate dehydrogenase complex. researchgate.net
Induction of Mitochondrial Apoptosis Pathway: A decrease in the mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. The analogue MMNC was found to reduce the mitochondrial membrane potential in cancer cells, indicating its role in initiating mitochondria-mediated apoptosis. mdpi.com
| Indole Analogue | Effect on Mitochondrial Function | Reference |
|---|---|---|
| Indole, 7-Cyanoindole | Reduces basal and maximal mitochondrial respiration; lowers ATP | nih.gov |
| Indolepropionamide (IPAM) | Antagonizes age-related decline in mitochondrial membrane potential | plos.org |
| Indole-3-propionic acid | Acutely enhances maximal mitochondrial respiration | nih.gov |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Inhibits dihydrolipoamide dehydrogenase | researchgate.net |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Decreases mitochondrial membrane potential | mdpi.com |
Neurotransmitter Systems Interactions (e.g., Serotonin)
Certain methoxyindole analogues are well-known for their potent activity within the central nervous system, particularly their interaction with neurotransmitter systems like the serotonin (B10506) system.
Serotonin Receptor Agonism: The analogue 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a non-selective serotonin receptor agonist. nih.gov It exhibits a high affinity for the 5-HT1A receptor subtype, and its effects are often mediated through this interaction. nih.govresearchgate.net The compound also interacts significantly with 5-HT2A receptors. nih.gov
Receptor-Specific Behavioral Effects: The interaction of 5-MeO-DMT with different serotonin receptor subtypes leads to distinct behavioral outcomes in animal models. Activation of 5-HT1A receptors is associated with effects like reduced locomotor activity. nih.gov In contrast, activation of 5-HT2A receptors is primarily responsible for inducing the head-twitch response in mice, a behavior used as a proxy for hallucinogenic potential in humans. nih.gov The discriminative stimulus effects of 5-MeO-DMT in rats are primarily mediated by 5-HT1A receptors, with a possible minor role for 5-HT2 receptors. nih.gov
Applications in Drug Discovery and Medicinal Chemistry
Role as a Privileged Scaffold in Drug Design and Development
The indole (B1671886) framework is widely regarded as a "privileged scaffold" in drug discovery. This term describes a molecular structure that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov This versatility makes indole derivatives, including those with methoxy (B1213986) and dimethyl substitutions, highly valuable starting points for developing new therapeutic agents. nih.gov The indole nucleus is found in a vast number of natural products and synthetic compounds with a wide array of therapeutic applications, such as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists. nih.gov
The unique property of the indole scaffold to mimic protein structures and bind reversibly to enzymes contributes to its privileged status. acs.org Methoxy-activated indoles, in particular, are of significant interest as the methoxy group can modulate the scaffold's electronic properties and interaction with biological targets. chim.it For instance, derivatives of 5-methoxy-indole have been investigated for their potential as antimitotic agents, which interfere with cell division, a key strategy in cancer therapy. researchgate.net The ability of the indole core to interact with receptors like GPCRs (G-protein coupled receptors) through a complementary binding domain explains its prevalence in numerous approved drugs. nih.gov
Utilization as a Synthetic Building Block for Complex Molecules
Methoxy-activated indoles, such as 5-Methoxy-2,3-dimethyl-1H-indole, serve as crucial synthetic building blocks for the construction of more complex, biologically active molecules. chim.it The presence of the methoxy group enhances the indole's reactivity, making it a versatile precursor for a variety of chemical transformations. chim.it Chemists utilize these activated indoles in multi-step syntheses to create intricate molecular architectures, including indole-containing hybrids and fused heterocyclic systems. nih.govmetu.edu.tr
Several established chemical reactions, such as the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly employed to construct the initial methoxy-activated indole core from commercially available starting materials like di- and trimethoxy aniline (B41778) derivatives. chim.it Once formed, these scaffolds can undergo further functionalization. For example, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is used as a key intermediate or precursor in the synthesis of more complex indole derivatives for medicinal chemistry applications. Its structure allows for modifications at various positions, enabling the development of compounds with tailored pharmacological properties.
The synthesis of bis-indole alkaloids, which consist of two connected indole units, often relies on methoxy-activated indole building blocks. chim.it These complex structures are known for their interesting biological properties and are a significant area of natural product synthesis and drug discovery. chim.it
Lead Compound Identification and Optimization
The 5-methoxy-indole scaffold is instrumental in the identification and optimization of lead compounds in drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
A notable example is the development of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), an indole-based chalcone (B49325). acs.org This compound was identified through the optimization of a related lead compound and was found to be a potent inducer of methuosis, a non-apoptotic form of cell death, in cancer cells. acs.org Another example involves the optimization of 2-aryl-3-aroyl indole-based molecules as inhibitors of tubulin assembly for cancer treatment. nih.gov Starting with a lead compound, researchers synthesized a series of analogues, modifying various parts of the molecule, including the methoxy substitution pattern, to improve potency and cytotoxicity against cancer cell lines. nih.gov
Furthermore, 5-Methoxy-2-methyl-3-indoleacetic acid, a hydrolysis product of the anti-inflammatory drug indomethacin (B1671933), serves as a reference compound in the quantitative analysis of indomethacin and its impurities. acs.org This highlights the role of such derivatives in the quality control and analytical chemistry aspects of drug development.
Strategies for Overcoming Drug Resistance
The development of drug resistance, particularly in bacteria and cancer cells, is a major challenge in medicine. The 5-methoxy-indole scaffold has been incorporated into novel molecular structures aimed at overcoming these resistance mechanisms.
One strategy involves targeting bacteria that are resistant to conventional antibiotics. For example, researchers have developed 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, inspired by marine alkaloids, that show activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The study found that specific substitutions on the indole ring, such as an iodine atom at the 5-position, resulted in significant antibacterial activity, demonstrating how modifications to the core scaffold can address drug resistance. rsc.org
In oncology, the indole-based chalcone MOMIPP has been shown to effectively reduce the growth and viability of glioblastoma cells that are resistant to the standard chemotherapeutic agent temozolomide, as well as doxorubicin-resistant breast cancer cells. acs.org By inducing an alternative cell death pathway called methuosis, compounds like MOMIPP represent a promising strategy for treating cancers that have become resistant to therapies that rely on apoptosis. acs.org
Targeted Therapy Development
Targeted therapy is a form of cancer treatment that uses drugs to specifically identify and attack cancer cells with minimal harm to normal cells. The 5-methoxy-indole scaffold has been central to the development of such targeted agents.
One prominent example is 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). chim.it This enzyme is significantly upregulated in pancreatic cancer and other solid tumors. ES936 was designed to specifically inhibit NQO1, and it has demonstrated significant growth inhibition in pancreatic cancer cell lines and in animal models, making it a promising agent for targeted therapy in this disease. chim.it
Another case is the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), which has been evaluated as a potential antitumor agent. nih.gov Research has shown that MMNC exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway that is frequently over-activated in many types of cancer, including colorectal cancer. nih.gov By targeting this specific pathway, MMNC can induce apoptosis (programmed cell death) and block the cell cycle in cancer cells, highlighting its potential as a targeted therapeutic. nih.gov
Advancements in Chiral Indole-Based Heterocycles for Medicinal Agents
Chirality, or the "handedness" of a molecule, is a critical concept in drug development, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological activities. The synthesis of single-enantiomer drugs is crucial, and advancements in the stereoselective synthesis of indole-based heterocycles are vital for creating more effective and safer medicinal agents.
The development of organocatalytic atroposelective synthesis has enabled the creation of indole derivatives with axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. acs.org These atropisomeric indoles are found in many biologically active natural products and are being explored as novel drug candidates. acs.org Synthetic strategies have been devised to introduce chirality by creating a chiral axis at the C2 or C3 position of the indole ring. youtube.com
In the synthesis of complex chiral molecules, such as certain alkaloids, chiral auxiliaries are often employed. rsc.org A chiral auxiliary is a temporary chiral group that is attached to a non-chiral starting material to guide the stereochemical outcome of a reaction, after which it is removed. orgsyn.org For example, in the synthesis of the alkaloid tryprostatin A, a chiral auxiliary derived from the amino acid D-valine was used to control the stereochemistry during a key coupling step with a 6-methoxyindole (B132359) derivative. rsc.org These methods provide reliable and efficient procedures for producing specific stereoisomers of indole-based compounds for medicinal use. orgsyn.org
Contribution to New Materials and Chemical Processes
The unique properties of methoxy-activated indoles also lead to their use in the development of new materials and chemical processes beyond direct pharmaceutical applications. The study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is crucial in both the pharmaceutical and material sciences.
Recently, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) was discovered and characterized. Different polymorphs of a compound can have different physical properties, such as solubility and stability, which are critical for drug formulation and material performance. This research, which involved X-ray diffraction and spectroscopic analysis, provides fundamental insights into the solid-state chemistry of this indole derivative, which is important for its potential pharmacological applications and for the broader field of crystal engineering.
Furthermore, methoxy-activated indoles are used as precursors in the synthesis of new materials for organic electronics. For instance, methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated as a building block for creating novel organic semiconductors. chim.it The ability to functionalize the indole core allows for the tuning of electronic properties, opening avenues for new applications in materials science.
Computational Approaches in Drug Discovery for Indole Derivatives
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds, thereby accelerating the development pipeline and reducing costs. nih.gov For indole derivatives, including scaffolds related to this compound, these in silico techniques provide profound insights into their structure-activity relationships (SAR), binding modes, and pharmacokinetic properties. The primary computational strategies employed are Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. nih.govproceedings.science
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression (MLR) or principal component regression (PCR) to build a predictive model. nih.govnih.gov
For instance, a QSAR study on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents demonstrated a linear relationship between the principal components derived from molecular descriptors and the inhibitory activity. nih.govnih.gov The resulting model successfully explained a significant portion of the variance in the biological activity. nih.gov Similarly, 2D-QSAR studies on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors have been conducted to predict their potency, achieving high correlation coefficients. researchgate.netimist.ma
These models are crucial for predicting the activity of newly designed indole derivatives, allowing researchers to prioritize the synthesis of compounds with the highest potential.
Table 1: Representative Data from a QSAR Study of Indole Derivatives
This table illustrates the type of data generated in a typical QSAR analysis, showing the relationship between molecular descriptors and biological activity. The data is hypothetical and based on findings for various indole derivatives.
| Compound ID | pIC₅₀ (Observed) | pIC₅₀ (Predicted) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |
| IND-01 | 6.5 | 6.4 | 2.1 | 250.3 | 45.6 |
| IND-02 | 7.2 | 7.1 | 2.5 | 264.3 | 48.2 |
| IND-03 | 5.8 | 5.9 | 1.9 | 242.2 | 50.1 |
| IND-04 | 7.5 | 7.6 | 2.8 | 278.4 | 44.9 |
| IND-05 | 6.1 | 6.2 | 2.0 | 249.3 | 46.5 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. proceedings.science This method is instrumental in elucidating the binding mode of indole derivatives at the molecular level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to binding affinity.
In a study targeting Chagas disease, docking was used to predict the binding mode of lead indole derivatives against the Trypanosoma cruzi enzyme TcCYP51. proceedings.science Another example involves the docking of 5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives into the active sites of microbial enzymes like MurB and CYP51 to explain their antibacterial and antifungal activities. nih.gov These studies help in understanding how modifications to the indole scaffold, such as the introduction of a methoxy group at the 5-position or methyl groups at the 2- and 3-positions, could influence binding to a specific therapeutic target.
Table 2: Example Molecular Docking Results for Indole Derivatives Against a Kinase Target
This table provides a representative summary of results from a molecular docking study, highlighting binding affinity and key interacting residues. The data is illustrative.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound Analog | -8.5 | LEU83, VAL91 | Hydrophobic |
| GLU145 | Hydrogen Bond (with 5-methoxy group) | ||
| PHE146 | π-Alkyl (with indole ring) | ||
| Reference Inhibitor | -9.2 | LEU83, VAL91 | Hydrophobic |
| LYS89 | Hydrogen Bond | ||
| PHE146 | π-π Stacking |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. researchgate.net These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). researchgate.net
Pharmacophore models have been successfully developed for various classes of indole derivatives. For instance, a pharmacophore model for indole and isatin (B1672199) derivatives with anti-amyloidogenic activity was created to discriminate between active and inactive compounds targeting Alzheimer's disease. nih.govresearchgate.net Such models serve as powerful 3D queries for virtual screening of large compound libraries to identify novel, structurally diverse indole-containing scaffolds with the desired biological activity. researchgate.net
The combination of these computational approaches provides a robust framework for the discovery and development of indole-based therapeutic agents. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can efficiently navigate the vast chemical space of indole derivatives to identify and optimize promising drug candidates. nih.gov
Metabolic Fate and Biotransformation in Biological Systems
Enzymes and Pathways Involved in Metabolism
The metabolism of indole (B1671886) compounds is predominantly carried out by Phase I and Phase II enzymes. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules.
Phase I Metabolism: The primary enzymes involved in the Phase I metabolism of indoles are the Cytochrome P450 (CYP450) superfamily of monooxygenases, located mainly in the liver. nih.govfrontiersin.org Several CYP isoforms have been identified as key players in indole oxidation:
CYP2E1 and CYP2A6: These enzymes are significantly involved in the oxidation of the indole nucleus. researchgate.netacs.orgnih.govnih.gov CYP2A6, in particular, can oxidize indole at various positions, including C2, C3, and C6, leading to products like oxindole (B195798), indoxyl (3-hydroxyindole), and 6-hydroxyindole. researchgate.net
CYP3A4: This is a major human CYP enzyme and shows high activity in the aromatization of indoline (B122111) precursors to indoles and is involved in the metabolism of numerous indole-containing drugs. nih.gov
CYP2C19: Along with CYP2A6, this enzyme is largely responsible for metabolizing indole to indoxyl in the liver. researchgate.net
Monoamine Oxidase A (MAO-A): For indoleamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a structurally related compound, oxidative deamination catalyzed by MAO-A is a primary metabolic pathway. researchgate.netnih.gov
Key metabolic pathways for indole derivatives include:
Dehydrogenation: 3-substituted indoles, such as those with alkyl groups at the 3-position, can undergo P450-catalyzed dehydrogenation to form reactive 3-methyleneindolenine (B1207975) electrophiles. nih.govresearchgate.net These intermediates can covalently bind to cellular macromolecules.
Oxidative Deamination: As seen with 5-MeO-DMT, this MAO-A-mediated pathway is crucial for tryptamine-like structures, leading to the formation of indoleacetic acid derivatives. nih.gov
O-demethylation: The methoxy (B1213986) group, such as the one at the 5-position of the target compound, is susceptible to O-demethylation by CYP enzymes, notably CYP2D6 in the case of 5-MeO-DMT, which converts it to an active metabolite, bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). nih.govfrontiersin.orgbohrium.com
Table 1: Key Phase I Enzymes in Indole Metabolism
| Enzyme | Typical Substrate(s) | Primary Metabolic Reaction(s) | Reference(s) |
|---|---|---|---|
| CYP2A6 | Indole | Hydroxylation (C3, C6), Oxidation (C2) | researchgate.netacs.orgnih.gov |
| CYP2E1 | Indole | Oxidation to indoxyl | researchgate.netnih.gov |
| CYP2C19 | Indole | Oxidation to indoxyl | researchgate.net |
| CYP3A4 | Indoline, 3-alkylindoles | Dehydrogenation, Aromatization | nih.govresearchgate.net |
| CYP2D6 | 5-MeO-DMT | O-demethylation | frontiersin.orgbohrium.com |
| MAO-A | Tryptamines (e.g., 5-MeO-DMT) | Oxidative deamination | researchgate.netnih.gov |
Glucuronidation and Sulfation of Indole Derivatives
Following Phase I oxidation, the resulting hydroxylated metabolites typically undergo Phase II conjugation reactions to form highly water-soluble glucuronide and sulfate (B86663) esters, which can be readily excreted in urine.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid to the substrate. nih.gov
Members of the UGT1A and UGT2B subfamilies are key in the metabolism of a wide array of drugs and xenobiotics, including indole derivatives. nih.govresearchgate.net
For example, N-hydroxy-HAA (heterocyclic aromatic amine) metabolites can be conjugated by UGTs. UGT1A9 has been shown to be highly efficient in forming certain glucuronide metabolites of these compounds. nih.gov Hydroxylated metabolites of the drug ondansetron (B39145), which contains an indole ring, also undergo subsequent glucuronide conjugation. nih.gov
Sulfation: This pathway is mediated by sulfotransferases (SULTs) , which transfer a sulfonate group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govresearchgate.net
The SULT1A family, particularly SULT1A1 (also known as phenol (B47542) SULT), is primarily responsible for the sulfation of phenolic compounds, including hydroxylated indoles like indoxyl. nih.gov
The conversion of indoxyl to indoxyl sulfate, a major uremic toxin, is efficiently catalyzed by SULT1A1 in the liver and kidney. nih.govnih.gov
For 5-Methoxy-2,3-dimethyl-1H-indole, it is predicted that after an initial hydroxylation or demethylation event, the resulting phenolic metabolites would be readily conjugated by UGT and SULT enzymes.
Hydroxylation as a Metabolic Route
Hydroxylation is a critical and often initial step in the metabolism of indole compounds, catalyzed by CYP450 enzymes. nih.gov This reaction can occur at various positions on the indole nucleus or on alkyl side chains.
Ring Hydroxylation: The indole ring is susceptible to electrophilic attack, leading to hydroxylation at several positions. The formation of 3-hydroxyindole (indoxyl) from indole is a well-documented and major metabolic step. researchgate.netacs.orgnih.govresearchgate.net Hydroxylation can also occur at other positions, such as C4, C5, C6, and C7, to form various hydroxyindole isomers. researchgate.netacs.org For drugs like ondansetron and tropisetron, hydroxylation on the indole ring is a primary metabolic pathway. nih.gov
Alkyl Hydroxylation: For substituted indoles like this compound, the methyl groups at the C2 and C3 positions are potential sites for aliphatic hydroxylation, which would be another primary metabolic route.
The position of hydroxylation is dictated by the specific CYP450 isoform involved and the electronic properties of the indole substrate. The resulting hydroxylated metabolites are then prime candidates for Phase II conjugation.
Relationship between Metabolic Profile and Pharmacological Action
The metabolism of an indole derivative is intrinsically linked to its pharmacological and toxicological profile. The biotransformation process can lead to detoxification and elimination, or conversely, to metabolic activation, creating compounds with altered or enhanced biological activity.
Metabolic Activation: A significant consequence of indole metabolism is the potential for bioactivation into reactive intermediates. The dehydrogenation of 3-alkylindoles by CYP450 enzymes (notably CYP3A4) to form electrophilic 3-methyleneindolenine species is a key example. nih.govresearchgate.net These reactive metabolites can covalently bind to proteins and DNA, potentially leading to cytotoxicity and drug-drug interactions through enzyme inactivation. nih.govresearchgate.net Given its 2,3-dimethyl substitution, this compound could potentially be a substrate for such a dehydrogenation pathway.
Detoxification: The primary role of metabolism, particularly Phase II conjugation (glucuronidation and sulfation), is detoxification. By converting lipophilic compounds into water-soluble metabolites, these pathways facilitate their elimination from the body, terminating their pharmacological action. nih.govnih.gov
Analytical Detection of Metabolites in Biological Samples
The identification and quantification of indole metabolites in biological matrices such as plasma, urine, and tissues are essential for understanding their metabolic fate and physiological relevance. The primary analytical techniques employed for this purpose are mass spectrometry-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of indole metabolites. mdpi.comunimi.itresearchgate.netnih.gov
Sample Preparation: Often involves simple protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). Microextraction by packed sorbent (MEPS) is another efficient technique. mdpi.com
Ionization: Electrospray ionization (ESI) is commonly used for indole metabolites. mdpi.com Atmospheric pressure chemical ionization (APCI) has also been shown to be effective. nih.gov
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high specificity and quantitative accuracy, allowing for the simultaneous analysis of multiple metabolites. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, particularly for more volatile indole derivatives or after chemical derivatization. mdpi.comresearchgate.netnotulaebotanicae.ro
Derivatization: To improve the volatility and chromatographic properties of polar metabolites like indole-containing acids, a derivatization step such as silylation is often required. mdpi.com
Analysis: GC-MS provides excellent chromatographic separation and characteristic mass fragmentation patterns that aid in the structural identification of metabolites. researchgate.netresearchgate.netsemanticscholar.org
Table 2: Analytical Methods for Indole Metabolite Detection
| Technique | Sample Preparation | Key Features | Common Analytes | Reference(s) |
|---|---|---|---|---|
| LC-MS/MS | Protein Precipitation, SPE, MEPS | High sensitivity and selectivity; MRM for quantification | Tryptophan metabolites, indoleamines, indole-3-acetic acid | mdpi.comunimi.itresearchgate.netnih.gov |
| GC-MS | Silylation or other derivatization | Good for volatile compounds; requires derivatization for polar metabolites | Indole-3-acetic acid, indole-3-aldehyde | mdpi.comresearchgate.netnotulaebotanicae.roresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Methoxy-2,3-dimethyl-1H-indole, and what are their key steps?
- Methodological Answer : A common route involves the Vilsmeier–Haack reaction on 5-methoxy-2-methyl-1H-indole to form an aldehyde intermediate, followed by reductive alkylation using sodium cyanoborohydride in tetrahydrofuran (THF) with acetic acid. Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) yields the target compound. Key steps include controlling reaction temperature (<60°C) and monitoring by TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, with methoxy (~δ 3.8 ppm) and methyl groups (~δ 2.1–2.4 ppm) as diagnostic signals.
- X-ray diffraction (XRD) : Single-crystal XRD using SHELXS-97 for structure solution and SHELXL-97 for refinement. The program suite enables precise determination of bond angles (e.g., C–C–C ~120°) and torsion angles .
- Mass spectrometry (MS) : Confirms molecular weight via high-resolution MS (e.g., FAB-HRMS) .
Q. What biological activities are associated with this compound, and how are these assessed?
- Methodological Answer : While direct studies are limited, structurally related indoles exhibit neuroprotective and anticancer properties. Assays include:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., SH-SY5Y) to evaluate IC50 values.
- Oxidative stress models : H₂O₂-induced damage in neuronal cells to assess antioxidant activity .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges might arise?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include:
- Twinning : High-resolution data (>1.0 Å) mitigates pseudo-merohedral twinning.
- Disorder : Partial occupancy modeling for flexible methoxy/methyl groups.
- Validation : Use of PLATON to check for missed symmetry (e.g., CHECKCIF) .
Q. What strategies mitigate byproduct formation during the electrophilic substitution of indoles to synthesize derivatives?
- Methodological Answer :
- Catalyst optimization : Iodine (10 mol%) in acetonitrile at 40°C improves regioselectivity, reducing dimerization (yield: 67% vs. <10% with FeCl₃) .
- Solvent control : Polar aprotic solvents (e.g., DMF) suppress side reactions.
- Temperature gradients : Slow warming avoids exothermic side reactions .
Q. How do the positions of methoxy and methyl groups affect the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electron density : Methoxy at C5 donates electrons via resonance, activating the indole ring for electrophilic substitution at C3/C7.
- Steric effects : Methyl groups at C2/C3 hinder nucleophilic attack, favoring planar transition states in cyclization reactions.
- Comparative analysis : 5-Methoxy-2-methylindole derivatives exhibit higher thermal stability (mp 85–88°C) than non-methylated analogs .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points and reaction yields for this compound derivatives be resolved?
- Methodological Answer : Variations arise from:
- Purification methods : Column chromatography vs. recrystallization (e.g., ethyl acetate evaporation yields purer crystals ).
- Stereochemical factors : Racemic mixtures vs. enantiopure forms (e.g., axial chirality in bis-indolylalkanes ).
- Instrument calibration : Cross-validate DSC data with reference standards (e.g., indigo melting point) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
